Pyrogallol-phloroglucinol-6,6-bieckol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H30O23 |
|---|---|
Molecular Weight |
974.7 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenoxy)-9-[6-[3-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]-5-hydroxyphenoxy]-2,4,7,9-tetrahydroxydibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C48H30O23/c49-16-1-17(50)4-21(3-16)65-38-28(56)10-25(11-29(38)57)64-23-7-20(53)8-24(9-23)67-42-33(61)15-35(63)44-48(42)71-40-31(59)13-27(55)37(46(40)69-44)36-26(54)12-30(58)39-45(36)68-43-34(62)14-32(60)41(47(43)70-39)66-22-5-18(51)2-19(52)6-22/h1-15,49-63H |
InChI Key |
NRVFUTPNGVTCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=CC(=CC(=C3)O)OC4=C(C=C(C5=C4OC6=C(C=C(C(=C6O5)C7=C8C(=C(C=C7O)O)OC9=C(O8)C(=CC(=C9OC1=CC(=CC(=C1)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Pyrogallol-phloroglucinol-6,6-bieckol?
An In-depth Technical Guide to Pyrogallol-phloroglucinol-6,6-bieckol (PPB)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (PPB), a phlorotannin isolated from the marine brown algae Ecklonia cava. PPB has garnered significant interest for its potent antioxidant properties and its potential therapeutic applications in cardiovascular and metabolic diseases.
Chemical Structure and Properties
This compound is a complex polyphenolic compound belonging to the phlorotannin class, which are unique to marine algae.[1] Its structure is characterized by multiple phloroglucinol (B13840) units linked by ether and biphenyl (B1667301) bonds, contributing to its significant biological activity.
The structure was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR data indicated the presence of fifteen aromatic protons and fifteen phenolic hydroxyl protons, while 13C NMR signals corresponded to fifteen non-substituted and thirty-three oxygen-bearing aromatic carbons, suggesting a structure composed of eight phloroglucinol units.[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄₈H₃₀O₂₃ | [3][4] |
| Molecular Weight | 974.74 g/mol | [4] |
| IUPAC Name | 6-(3,5-dihydroxyphenoxy)-6'-(3-(4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy)-5-hydroxyphenoxy)-[1,1'-bidibenzo[b,e][1][5]dioxin]-2,2',4,4',7,7',9,9'-octaol | [6] |
| CAS Number | 1415504-32-3 | [7] |
| Appearance | Light yellow to brown solid | [8] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [8] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [8] |
Biological Activity and Mechanism of Action
PPB exhibits a range of biological activities, primarily centered on its antioxidant and anti-inflammatory effects, which confer protective benefits in models of vascular and metabolic dysfunction.
Antioxidant and Radical Scavenging Activity
PPB is a potent antioxidant. Its free radical scavenging capabilities have been quantified using electron spin resonance (ESR) spectrometry against various radicals. The antioxidant activities of PPB were found to be higher than the commercial antioxidant, ascorbic acid, and it effectively inhibited DNA damage induced by H₂O₂.[2]
Table of Radical Scavenging Activity:
| Radical Species | IC₅₀ (µM) |
| DPPH | 0.90 |
| Alkyl | 2.54 |
| Hydroxyl | 62.93 |
| Superoxide | 109.05 |
| Data sourced from Heo et al. (2009).[2] |
Cardiovascular Protective Effects
PPB has demonstrated significant potential in mitigating cardiovascular dysfunction associated with obesity, hypertension, and atherosclerosis.
2.2.1 Attenuation of Endothelial-to-Mesenchymal Transition (EndMT) In high-fat diet (HFD)-induced animal models, hyperlipidemia triggers EndMT, a process implicated in neointimal hyperplasia and hypertension.[5] PPB attenuates this process by inhibiting the Lox-1/PKC-α/MMP9/TGF-β/SMAD2/3 signaling cascade.[5] This leads to the preservation of endothelial markers (like PECAM-1 and vWF) and a reduction in mesenchymal markers (such as α-SMA and vimentin), thereby ameliorating HFD-induced hypertension.[5]
Caption: PPB's inhibition of the HFD-induced EndMT signaling pathway.
2.2.2 Reduction of Pyroptosis Hyperlipidemia can also induce pyroptosis, a form of pro-inflammatory cell death, in endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) via the Toll-like receptor 4 (TLR4) pathway.[9] PPB reduces pyroptosis by decreasing the expression of TLR4 and the subsequent activation of NF-κB and the NLRP3 inflammasome.[9]
Caption: PPB's role in attenuating the pyroptosis pathway in vascular cells.
2.2.3 General Vasoprotective Effects Studies have shown that PPB significantly improves blood circulation in animal models.[1][10] It achieves this by reducing the expression of adhesion molecules, preventing monocyte-induced endothelial cell death, and inhibiting the excessive proliferation and migration of vascular smooth muscle cells.[1][11] These effects are partly mediated by the increased phosphorylation of PI3K-AKT and AMPK and decreased phosphorylation of ERK and AKT.[11]
Anti-Obesity and Anti-Inflammatory Effects
PPB has been shown to alleviate diet-induced obesity and systemic inflammation.[12] One key mechanism is the reduction of the Receptor for Advanced Glycation End-products (RAGE) and its ligands, which are known to induce hypertrophy of visceral fat and trigger inflammation.[12]
Experimental Protocols
The following sections summarize key experimental methodologies employed in the study of PPB.
Isolation and Preparation
-
Source Material : The brown algae Ecklonia cava is harvested, cleaned, and dried.
-
Extraction : The dried algae is typically extracted with ethanol. The ethanoic extract (ECE) is then filtered and concentrated.[5][11]
-
Isolation of PPB : PPB is isolated from the crude ECE using chromatographic techniques. While specific details require consulting primary literature, this process generally involves silica (B1680970) gel column chromatography followed by further purification steps to yield the final compound.[5]
In Vivo Animal Studies
-
Model : Diet-induced obesity and hypertension models are commonly used.[1][10]
-
Animals : Male C57BL/6N mice (8 weeks of age) are often selected.[13]
-
Protocol :
-
Induction Phase : Mice are fed a high-fat diet (HFD, e.g., 45% fat) for a period of four weeks to induce obesity and related metabolic dysfunctions. A control group is fed a normal-fat diet (NFD).[13]
-
Treatment Phase : Following the induction phase, HFD-fed mice are orally administered PPB (e.g., 2.5 mg/kg/day) or the vehicle (e.g., 0.9% normal saline) for an additional four weeks, concurrently with the HFD.[1][13]
-
Endpoint Analysis : At the end of the study period, various parameters are measured, including blood pressure, body weight, fat weight, and serum levels of total cholesterol, LDL, and triglycerides.[5][10] Aortas and other tissues are harvested for molecular analysis (qRT-PCR, immunohistochemistry).[5][13]
-
In Vitro Cell-Based Assays
-
Cell Lines : Mouse vascular endothelial cells (SVEC4-10) and vascular smooth muscle cells (MOVAS) are frequently used.[13]
-
Experimental Models :
-
Key Assays :
-
Gene Expression Analysis (qRT-PCR) : RNA is extracted from treated cells, converted to cDNA, and used to quantify the mRNA levels of target genes involved in pathways like EndMT (e.g., MMP9, TGF-β, SMAD2, SMAD3) or pyroptosis (TLR4, NF-κB).[5][13]
-
Protein Expression (Immunofluorescence/Immunocytochemistry) : The expression and localization of key proteins (e.g., TLR4, PECAM-1, α-SMA) are visualized in tissues and cells using specific primary and fluorescently-labeled secondary antibodies.[5][13]
-
Cell Migration Assays : Trans-well and wound healing assays are used to assess the effect of PPB on the migration of vascular smooth muscle cells.[13]
-
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted therapeutic potential, particularly for cardiovascular and metabolic disorders. Its well-defined mechanisms of action, including potent antioxidant activity and the targeted inhibition of key inflammatory and remodeling pathways (EndMT, pyroptosis), make it a strong candidate for further drug development.
Future research should focus on its pharmacokinetic and pharmacodynamic profiles, bioavailability, and long-term safety in preclinical and clinical settings.[14] Optimizing delivery systems to enhance its bioavailability could be a critical step in translating its demonstrated in vitro and in vivo efficacy into a viable therapeutic agent for improving vascular health.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C48H30O23 | CID 102231174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1415504-32-3 [sigmaaldrich.com]
- 7. This compound | 1415504-32-3 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Pyrogallol-phloroglucinol-6,6-bieckol: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a significant phlorotannin found in marine algae. The document details its primary natural source, comprehensive isolation and purification protocols, and elucidates its mechanisms of action through various signaling pathways.
Executive Summary
This compound is a polyphenolic compound predominantly isolated from the edible brown alga Ecklonia cava. Possessing a complex structure with multiple hydroxyl groups, PPB exhibits potent antioxidant and anti-inflammatory properties. This guide outlines the methodologies for its extraction and purification and presents its biological activities, including its role in mitigating vascular dysfunction, in a structured format to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
The principal natural source of this compound is the brown alga Ecklonia cava.[1][2][3][4][5] This marine seaweed is particularly abundant along the coasts of Korea and Japan.[4] Ecklonia cava is a rich source of various phlorotannins, including dieckol, 2,7-phloroglucinol-6,6-bieckol (PHB), and phlorofucofuroeckol-A (PFFA), which are often isolated alongside PPB.[1][6]
Isolation and Purification
The isolation of this compound from Ecklonia cava is a multi-step process involving initial extraction followed by chromatographic separation and purification.
Experimental Protocol: Extraction
-
Preparation of Algal Material : Freshly collected Ecklonia cava is thoroughly washed with tap water to remove salt, sand, and epiphytes, followed by a rinse with fresh water. The cleaned material is then lyophilized (freeze-dried) and ground into a fine powder.
-
Solvent Extraction : The dried powder is extracted with 80% aqueous methanol (B129727) at room temperature. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration : The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and then partitioned with an equal volume of ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched with phlorotannins, is collected and concentrated.
Experimental Protocol: Chromatographic Purification
-
Centrifugal Partition Chromatography (CPC) : The concentrated ethyl acetate fraction is subjected to CPC for the primary separation of phlorotannins.
-
Solvent System : A two-phase solvent system of water/ethyl acetate/methanol/n-hexane (7:7:3:2, v/v/v/v) is commonly used.
-
Operation : The organic phase serves as the stationary phase, and the aqueous phase is used as the mobile phase. The sample is loaded and eluted, with fractions collected based on the detector response.
-
-
High-Performance Liquid Chromatography (HPLC) : Fractions from CPC containing PPB are further purified using preparative or semi-preparative HPLC.
-
Column : A C18 reversed-phase column is typically employed.
-
Mobile Phase : A gradient of methanol and water is often used for elution.
-
Detection : Eluted compounds are monitored using a UV detector.
-
-
Structure Elucidation : The purity and structure of the isolated PPB are confirmed by High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[4]
Quantitative Data
The biological activity of this compound has been quantified in various assays, highlighting its potent antioxidant capabilities.
| Assay Type | IC₅₀ Value (µM) of PPB | Reference Compound | IC₅₀ Value (µM) of Reference |
| DPPH Radical Scavenging | 0.90 | Ascorbic Acid | - |
| Alkyl Radical Scavenging | 2.54 | Ascorbic Acid | 19.19 |
| Hydroxyl Radical Scavenging | 62.93 | Ascorbic Acid | - |
| Superoxide Radical Scavenging | 109.05 | Ascorbic Acid | 98.45 |
Table 1: Antioxidant activity of this compound (PPB) as measured by IC₅₀ values in different radical scavenging assays.[4]
Biological Activities and Signaling Pathways
This compound has been shown to exert a range of biological effects, primarily linked to its antioxidant and anti-inflammatory properties, which are beneficial in the context of vascular health.
Protection Against Monocyte-Associated Vascular Dysfunction
PPB plays a protective role in the vascular system by modulating the behavior of monocytes, endothelial cells (ECs), and vascular smooth muscle cells (VSMCs).[1][2]
PPB protects endothelial cells from monocyte-induced cell death by activating pro-survival signaling pathways.[1][2]
PPB inhibits the excessive proliferation and migration of VSMCs induced by monocytes by downregulating key signaling molecules.[1][2]
Anti-inflammatory Mechanisms
PPB exhibits significant anti-inflammatory effects by modulating pathways involving the Receptor for Advanced Glycation End-products (RAGE), Toll-like Receptor 4 (TLR4), and Chemokine Receptor 5 (CCR5).
In conditions such as diet-induced obesity, PPB can reduce inflammation by downregulating the expression of RAGE and its ligands, as well as TLR4, which in turn inhibits the activation of the transcription factor NF-κB.
PPB can attenuate vascular smooth muscle cell proliferation and phenotype switching in hyperlipidemia by downregulating the CCL5/CCR5 signaling pathway.
Conclusion
This compound, isolated from the brown alga Ecklonia cava, is a promising natural compound with significant therapeutic potential, particularly in the management of vascular diseases. Its well-characterized antioxidant and anti-inflammatory activities, mediated through multiple signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel marine-derived therapeutics.
References
- 1. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (Open Access) Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction (2018) | Seyeon Oh | 34 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands | Semantic Scholar [semanticscholar.org]
The Biosynthesis of Phlorotannins in Ecklonia cava: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of phlorotannins in the brown alga Ecklonia cava. It delves into the core metabolic pathways, key enzymatic players, and regulatory mechanisms. This document also presents quantitative data on phlorotannin content and detailed experimental protocols for their extraction and analysis, aiming to serve as a valuable resource for researchers in marine biology, natural product chemistry, and pharmacology.
Introduction to Phlorotannins in Ecklonia cava
Ecklonia cava, an edible brown seaweed, is a rich source of phlorotannins, a class of polyphenolic compounds exclusive to brown algae (Phaeophyceae)[1][2]. These compounds are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects[1][2]. The therapeutic potential of E. cava and its constituent phlorotannins has garnered significant interest in the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production and optimization.
The Phlorotannin Biosynthesis Pathway
The biosynthesis of phlorotannins in brown algae is a complex process that begins with the formation of the basic monomeric unit, phloroglucinol, and proceeds through polymerization to create a diverse array of structures[3][4]. While the complete pathway is not yet fully elucidated, the primary route is believed to be the acetate-malonate pathway, also known as the polyketide pathway[1][4][5].
Formation of Phloroglucinol
The initial and critical step in phlorotannin biosynthesis is the production of phloroglucinol. While the shikimic acid and phenylpropanoid pathways have been proposed as potential routes, strong evidence points to the polyketide pathway as the primary mechanism[3][6].
The key reaction involves the condensation of three molecules of malonyl-CoA, which is catalyzed by a type III polyketide synthase (PKS)[3]. Although this has been specifically demonstrated in the model brown alga Ectocarpus siliculosus, it is considered the operative pathway in other brown algae, including Ecklonia cava[3]. The initial precursor for this pathway is acetyl-CoA, which is converted to malonyl-CoA.
Polymerization of Phloroglucinol
Following the synthesis of phloroglucinol, a variety of phlorotannin polymers are formed through oxidative coupling, creating C-C and C-O-C linkages between the monomeric units[6]. This polymerization process is thought to be catalyzed by enzymes such as vanadium-dependent haloperoxidases[7]. This step is responsible for the vast structural diversity of phlorotannins found in Ecklonia cava, which includes compounds like eckol, dieckol, phlorofucofuroeckol-A, 2,7''-phloroglucinol-6,6'-bieckol, and pyrogallol-phloroglucinol-6,6'-bieckol[1][8].
Subcellular Localization
The biosynthesis of phlorotannins is believed to be localized within the chloroplasts or their membranes, with potential contributions from the endoplasmic reticulum and Golgi apparatus[6]. Once synthesized, phlorotannins can be found in both the cytoplasm and bound to the cell wall[6].
A diagram of the proposed phlorotannin biosynthesis pathway is presented below.
Quantitative Data on Phlorotannins in Ecklonia cava
The concentration of phlorotannins in Ecklonia cava can vary depending on factors such as the age of the thallus, the specific tissue, and the methods of drying and extraction.
| Phlorotannin | Tissue | Concentration (mg/g dry tissue) | Reference |
| Dieckol | Mature thalli | 1.82 | [9] |
| Dieckol | Young thalli | ~1.21 (calculated) | [9] |
| Phlorofucofuroeckol-A | Blade | Higher than stipe or holdfast | [9] |
Table 1: Concentration of specific phlorotannins in different tissues of Ecklonia cava.
| Drying Method | Relative Extraction of Dieckol and Phlorofucofuroeckol-A (%) | Reference |
| Lyophilized | 100 | [9] |
| Shadow-dried | ~90 | [9] |
| Sun-dried | ~60 | [9] |
| Oven-dried | ~60 | [9] |
Table 2: Effect of drying method on the extraction of major phlorotannins from Ecklonia cava.
Experimental Protocols
Extraction of Phlorotannins
A common method for the extraction of phlorotannins from dried Ecklonia cava powder involves the use of organic solvents.
Materials:
-
Dried Ecklonia cava powder
-
Rotary evaporator
-
Petroleum ether
-
Distilled water
-
Dialysis tubing
Procedure:
-
Extract the dried Ecklonia cava powder (500 g) three times with 80% methanol[10].
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator[10].
-
Wash the concentrate three times with chloroform and then three times with petroleum ether to remove nonpolar compounds[10].
-
Collect the aqueous layer and dialyze it overnight against distilled water, with three changes of water, at 4°C in the dark to remove small, water-soluble molecules[10].
-
The resulting solution contains the crude phlorotannin extract.
The workflow for a typical phlorotannin extraction and purification process is illustrated below.
Quantification of Total Phlorotannins
The total phlorotannin content can be estimated using colorimetric methods. The Folin-Ciocalteu method is widely used.
Materials:
-
Crude phlorotannin extract
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution
-
Phloroglucinol (as a standard)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of phloroglucinol.
-
Mix the phlorotannin extract with the Folin-Ciocalteu reagent.
-
Add the sodium carbonate solution to the mixture.
-
After a specific incubation period, measure the absorbance of the solution at 725 nm using a spectrophotometer[10].
-
Calculate the total phlorotannin content by comparing the absorbance to the phloroglucinol standard curve. Results are typically expressed as phloroglucinol equivalents (PGE).
Analysis of Individual Phlorotannins by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual phlorotannins. A reverse-phase HPLC (RP-HPLC) method is commonly employed.
Materials:
-
Crude or purified phlorotannin extract
-
HPLC system with a C18 column and a UV detector
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Standards for individual phlorotannins (e.g., dieckol, phlorofucofuroeckol-A)
Procedure:
-
Dissolve the phlorotannin extract in methanol.
-
Inject the sample into the HPLC system.
-
Perform the separation using a C18 column with a gradient elution of methanol and water[9].
-
Detect the eluting compounds using a UV detector set at an appropriate wavelength (e.g., 290 nm)[9].
-
Identify and quantify the individual phlorotannins by comparing their retention times and peak areas to those of the standards[9].
Conclusion
The biosynthesis of phlorotannins in Ecklonia cava is a significant area of research with implications for drug discovery and the development of functional foods. While the general pathway via the acetate-malonate route is accepted, further studies are needed to fully characterize the enzymes involved and the regulatory networks that control phlorotannin production in this commercially important brown alga. The protocols and data presented in this guide offer a solid foundation for researchers to advance our understanding and utilization of these potent natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Phlorotannins from Ecklonia cava (Phaeophyceae): biological activities and potential health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Key Step in Phlorotannin Biosynthesis Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic Potential of Phlorotannin-Rich Ecklonia cava Extract on Methylglyoxal-Induced Diabetic Nephropathy in In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
In Vitro Profile of Pyrogallol-phloroglucinol-6,6-bieckol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a phlorotannin isolated from the brown algae Ecklonia cava. Phlorotannins are a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the in vitro studies conducted on PPB, focusing on its antioxidant, anti-inflammatory, and cytoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound, highlighting its potent antioxidant and cellular activities.
Table 1: Radical Scavenging Activity of this compound (PPB)
| Radical | Assay Method | IC50 of PPB (µM) | IC50 of Ascorbic Acid (µM) | Reference |
| DPPH | Electron Spin Resonance (ESR) | 0.90 | 19.92 | [1] |
| Alkyl | Electron Spin Resonance (ESR) | 2.54 | 19.19 | [1] |
| Hydroxyl | Electron Spin Resonance (ESR) | 62.93 | Not Reported | [1] |
| Superoxide | Electron Spin Resonance (ESR) | 109.05 | 98.45 | [1] |
| Intracellular ROS | DCFH-DA Assay | 3.54 | Not Reported | [1] |
Table 2: Cellular Activities of this compound (PPB)
| Activity | Cell Line | Key Findings | Effective Concentrations | Reference |
| Cytotoxicity | Vero | No significant cytotoxicity observed. | 6.25 to 100 µM | [1] |
| DNA Damage Inhibition | Vero | Dose-dependent suppression of H₂O₂-induced DNA damage. | IC50 = 23.2 µM | [1] |
| Inhibition of Monocyte Migration | THP-1 | Significantly inhibited monocyte migration. | Not specified in abstracts | [2][3][4] |
| Protection against Endothelial Cell Death | Endothelial Cells | Protected against monocyte-associated endothelial cell death. | Not specified in abstracts | [2][3][4] |
| Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation | VSMCs | Reduced monocyte-associated VSMC proliferation and migration. | Not specified in abstracts | [2][3][4] |
| Reduction of Adhesion Molecule Expression | Mouse Endothelial Cells (SVEC4-10) | Lowered expression of E-selectin, ICAM-1, VCAM-1, and vWF induced by palmitic acid. | Not specified in abstracts | [4] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
DPPH Radical Scavenging Activity Assay
Objective: To determine the free radical scavenging capacity of PPB against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound (PPB)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
Electron Spin Resonance (ESR) spectrometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of PPB and ascorbic acid in methanol.
-
In a test tube, mix the PPB or ascorbic acid solution with the DPPH solution.
-
Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Transfer the solution to a quartz flat cell for ESR measurement.
-
Measure the ESR signal intensity of the DPPH radical. The reduction in signal intensity corresponds to the scavenging activity.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Control Intensity - Sample Intensity) / Control Intensity] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of PPB on a specific cell line.
Materials:
-
Vero cells (or other relevant cell line)
-
This compound (PPB)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PPB (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of PPB on the expression and phosphorylation of key proteins in specific signaling pathways (e.g., PI3K/Akt, MAPK/ERK).
Materials:
-
Target cells (e.g., endothelial cells, VSMCs)
-
This compound (PPB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PPB at desired concentrations for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Monocyte Migration (Transwell) Assay
Objective: To evaluate the inhibitory effect of PPB on monocyte chemotaxis.
Materials:
-
Monocytic cell line (e.g., THP-1)
-
This compound (PPB)
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plate
-
Chemoattractant (e.g., MCP-1)
-
Serum-free medium
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Pre-treat monocytes with various concentrations of PPB.
-
Add the pre-treated monocytes to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a few hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound based on the available in vitro data.
Caption: Signaling pathways modulated by PPB in vitro.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrogallol-Phloroglucinol-6,6’-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models [mdpi.com]
Pyrogallol-phloroglucinol-6,6-bieckol (PPB): A Comprehensive Technical Guide for Metabolic Syndrome Research
Executive Summary: Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively increase the risk for developing type 2 diabetes and cardiovascular disease. Emerging research has identified Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a phlorotannin isolated from the edible marine brown alga Ecklonia cava, as a potent bioactive compound with therapeutic potential against multiple facets of metabolic syndrome. This technical guide synthesizes the current understanding of PPB's mechanisms of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key signaling pathways, providing a foundational resource for researchers and drug development professionals in the field.
Introduction to Metabolic Syndrome
Metabolic syndrome is a multifaceted condition characterized by a cluster of metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes. The primary components include visceral obesity, insulin resistance leading to hyperglycemia, atherogenic dyslipidemia (high triglycerides and low HDL cholesterol), and elevated blood pressure.[1][2] The pathophysiology is complex, involving interplay between adipose tissue dysfunction, chronic low-grade inflammation, and oxidative stress.[2][3] Adipose tissue in obese individuals releases an excess of free fatty acids and pro-inflammatory adipokines, which contribute to systemic insulin resistance and vascular damage.[2]
This compound (PPB): An Overview
This compound (PPB) is a marine-derived polyphenol, specifically a phlorotannin, found in the brown alga Ecklonia cava.[4][5] Phlorotannins are known for their potent antioxidant and anti-inflammatory properties.[6] PPB, in particular, has been shown to exert a range of beneficial effects relevant to metabolic syndrome, including anti-obesity, anti-hypertensive, anti-inflammatory, and circulation-improving activities.[4][7][8] Its therapeutic effects stem from its ability to modulate multiple signaling pathways involved in inflammation, cellular proliferation, and metabolic regulation.
Therapeutic Mechanisms of PPB in Metabolic Syndrome
PPB addresses the core components of metabolic syndrome through various biological activities.
Attenuation of Obesity and Adipogenesis
In high-fat diet (HFD)-induced obese mouse models, oral administration of PPB has been shown to significantly decrease body weight and visceral fat mass.[8] The anti-obesity effect of PPB is linked to its ability to suppress the expression of key adipogenic transcription factors in adipose tissue, including CCAAT-enhancer binding protein alpha (Cebp-α), sterol regulatory element-binding protein-1 (Srebp-1), and peroxisome proliferator-activated receptor-gamma (pparγ).[7]
Amelioration of Hypertension and Vascular Dysfunction
PPB demonstrates significant potential in improving blood circulation and reducing hypertension.[4][8] It works by protecting endothelial cells and regulating the behavior of vascular smooth muscle cells (VSMCs). PPB treatment reduces the expression of adhesion molecules, inhibits endothelial cell death, and suppresses the excessive proliferation and migration of VSMCs, which are key events in the development of atherosclerosis and hypertension.[4][6] Furthermore, PPB has been found to attenuate the endothelial-to-mesenchymal transition (EndMT), a process implicated in HFD-induced hypertension, and reduce the intima-media thickness of the aorta.[8][9]
Regulation of Dyslipidemia
Dyslipidemia in metabolic syndrome is characterized by elevated triglycerides and cholesterol. Studies show that PPB administration in HFD-fed mice leads to a remarkable reduction in serum levels of total cholesterol, low-density lipoprotein (LDL), and triglycerides.[4][8][9] This effect contributes to its overall cardiovascular protective profile.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation is a cornerstone of metabolic syndrome. PPB exhibits strong anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated microglial cells, PPB was shown to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10] It also reduces inflammation in adipose tissue and the vasculature by downregulating pathways involving the receptor for advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4).[11] Additionally, PPB is a potent antioxidant, effectively scavenging free radicals and protecting against oxidative stress-induced DNA damage.[5]
Key Signaling Pathways Modulated by PPB
PPB exerts its therapeutic effects by intervening in several critical signaling cascades implicated in the pathophysiology of metabolic syndrome.
Inhibition of the Endothelial-to-Mesenchymal Transition (EndMT) Pathway
In dyslipidemia, elevated oxidized LDL (oxLDL) upregulates the lectin-type oxidized LDL receptor 1 (Lox-1), triggering a cascade that promotes EndMT and contributes to hypertension.[8] PPB has been shown to significantly decrease the expression of Lox-1 and downstream effectors like PKC-α, MMP9, TGF-β, and SMAD2/3, thereby attenuating EndMT.[8][9]
Downregulation of the CCL5/CCR5 Axis in Hyperlipidemia
Hyperlipidemia promotes the expression of the chemokine CCL5 and its receptor CCR5, which drives the proliferation and pathogenic phenotype switching of vascular smooth muscle cells (VSMCs).[6] PPB treatment effectively decreases the expression of both CCL5 and CCR5, thereby attenuating VSMC proliferation and contributing to vascular health.[6]
Suppression of Inflammatory and Calcification Pathways
Advanced glycation end products (AGEs) and hyperlipidemia can activate inflammatory signaling through RAGE and TLR4. This activation leads to the downstream engagement of pathways involving TGF-β, BMP2, and NF-κB, which promote a shift in VSMCs to an osteoblast-like phenotype, ultimately causing vascular calcification.[11] PPB has been demonstrated to downregulate the expression of RAGE, TLR4, and their downstream effectors, thus mitigating inflammation-driven vascular calcification.[11]
Quantitative Efficacy of PPB in Preclinical Models
The therapeutic effects of this compound have been quantified in several preclinical studies, primarily using high-fat diet (HFD)-induced obese mouse models. The data below summarizes key findings.
| Parameter | Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Body Weight | HFD-fed C57BL/6N Mice | HFD/PPB | 2.5 mg/kg/day, 4 weeks | Significant decrease vs. HFD/Saline group | [8] |
| Fat Weight | HFD-fed C57BL/6N Mice | HFD/PPB | 2.5 mg/kg/day, 4 weeks | Significant decrease vs. HFD/Saline group | [8] |
| Total Cholesterol | HFD-fed C57BL/6N Mice | HFD/PPB | 2.5 mg/kg/day, 4 weeks | Significantly lower than HFD/Saline group | [8][9] |
| LDL Cholesterol | HFD-fed Mice | Obese/PPB | 2.5 mg/kg/day, 4 weeks | Significantly reduced vs. Obese/Saline group | [4] |
| Blood Pressure | HFD-fed Mice | Obese/PPB & Hypertension/PPB | 2.5 mg/kg/day, 4 weeks | Remarkably reduced vs. Saline control groups | [4][8] |
| Aorta Wall Thickness | HFD-fed Mice | Obese/PPB & Hypertension/PPB | 2.5 mg/kg/day, 4 weeks | Significantly thinner vs. Saline control groups | [4] |
| Adipogenesis Genes | HFD-fed Mice Adipose Tissue | HFD/PPB | 2.5 mg/kg/day, 4 weeks | Significant decrease in Cebp-α and Srebp-1 expression vs. HFD/Saline | [7] |
| Inflammatory Genes | LPS-stimulated BV2 cells | PPB | 100-200 µg/ml | Significant inhibition of iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA | [10] |
Experimental Protocols for PPB Research
Reproducible and robust experimental design is critical for evaluating the efficacy of PPB. The following protocols are based on methodologies cited in the literature.
In Vivo: Diet-Induced Obesity (DIO) Animal Model
-
Animal Model : Male C57BL/6N mice, typically starting at 8 weeks of age, are used.[12]
-
Dietary Induction : Obesity and metabolic dysfunction are induced by feeding a high-fat diet (HFD), commonly a 45% kcal from fat diet, for a period of 4 to 8 weeks. A control group is fed a normal fat diet (NFD).[12]
-
PPB Administration : Following the induction period, HFD-fed mice are randomly assigned to treatment groups. PPB is administered orally via gavage, typically at a dose of 2.5 mg/kg/day, for an additional 4 weeks while continuing the HFD.[12] Control groups receive the vehicle (e.g., 0.9% normal saline).[12]
-
Endpoint Analysis : At the end of the study, measurements include body weight, fat mass, blood pressure, and serum analysis for lipids (total cholesterol, LDL, triglycerides).[4][8][9] Tissues such as the aorta and visceral adipose tissue are collected for molecular and histological analysis.[8][11]
In Vitro: Cellular Models of Dysfunction
-
Cell Lines :
-
Endothelial Cells : Mouse vascular endothelial cells (e.g., SVEC4-10) are used to model endothelial dysfunction.[12]
-
Vascular Smooth Muscle Cells : Mouse VSMCs (e.g., MOVAS) are used to study proliferation, migration, and phenotype switching.[6][12]
-
Immune Cells : Murine microglial cells (e.g., BV2) are used to assess anti-inflammatory effects.[10]
-
-
Induction of Dysfunction :
-
PPB Treatment : Cells are co-treated or pre-treated with various concentrations of PPB (e.g., 100-200 µg/ml) to assess its protective effects against the induced dysfunction.[10]
Molecular and Cellular Analysis Techniques
-
Gene Expression : Real-time quantitative reverse transcription PCR (qRT-PCR) is used to measure mRNA levels of target genes.[12]
-
Protein Expression : Western blotting, immunohistochemistry (IHC) on tissue sections, and immunocytochemistry (ICC) on cultured cells are used to quantify protein levels and localization.[12]
-
Cellular Assays : Functional assays include trans-well migration assays and wound healing assays to assess cell migration.[12]
Conclusion and Future Directions
This compound is a promising natural compound that targets multiple pathological components of metabolic syndrome, including obesity, hypertension, dyslipidemia, and inflammation. Its ability to modulate key signaling pathways such as Lox-1/TGF-β and RAGE/TLR4/NF-κB underscores its potential as a multi-target therapeutic agent. The preclinical data strongly support its efficacy in improving vascular health and metabolic parameters.
Future research should focus on elucidating the precise molecular interactions of PPB with its targets. Further investigation into its effects on insulin signaling pathways and glucose homeostasis is warranted to complete its profile for metabolic syndrome. Pharmacokinetic and long-term safety studies are essential next steps to translate these promising preclinical findings into potential clinical applications for the management and prevention of metabolic and cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrogallol-Phloroglucinol-6,6’-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models | MDPI [mdpi.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrogallol-Phloroglucinol-6, 6-Bieckol Restored Primary Cilia Length, Which Was Decreased by High-Fat Diet in Visceral Adipose Tissue, and Decreased Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Literature review on the therapeutic potential of Pyrogallol-phloroglucinol-6,6-bieckol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a novel phlorotannin isolated from the brown algae Ecklonia cava, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical fields. Possessing a unique molecular structure with fifteen hydroxyl groups, PPB exhibits potent antioxidant, anti-inflammatory, and vasculoprotective properties. This technical guide synthesizes the current body of research on PPB, presenting its therapeutic potential through a detailed examination of its biological activities. Quantitative data from key studies are summarized, experimental methodologies are outlined, and the underlying signaling pathways are visually represented to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Phlorotannins, a class of polyphenolic compounds found exclusively in brown algae, are known for their diverse biological activities. Among these, this compound (PPB) has been identified as a particularly promising therapeutic agent. Isolated from Ecklonia cava, PPB's structure contributes to its potent bioactivities, which are currently being explored for applications in cardiovascular disease, inflammatory disorders, and beyond. This document provides an in-depth review of the existing literature on the therapeutic potential of PPB.
Antioxidant Properties
PPB demonstrates exceptional antioxidant and free radical scavenging capabilities, outperforming commercial antioxidants like ascorbic acid in several assays.[1][2][3] Its efficacy is attributed to its high number of hydroxyl groups, which act as hydrogen donors to neutralize reactive oxygen species (ROS).[4][5]
Quantitative Antioxidant Activity
The antioxidant capacity of PPB has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values indicating its potency.
| Radical Scavenged | IC50 of PPB (µM) | IC50 of Ascorbic Acid (µM) | Reference |
| DPPH | 0.90 | - | [1][2][3] |
| Alkyl | 2.54 | 19.19 | [1][2] |
| Hydroxyl | 62.93 | - | [1][2][3] |
| Superoxide | 109.05 | - | [1][2][3] |
| H2O2-induced DNA damage | 23.2 | - | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity of PPB is a commonly used method to evaluate its antioxidant potential.
Anti-inflammatory and Vasculoprotective Effects
PPB has demonstrated significant potential in mitigating vascular dysfunction associated with inflammation, obesity, and hypertension.[4][5][6] It exerts these effects by modulating key signaling pathways involved in endothelial cell function, smooth muscle cell proliferation, and immune cell migration.
Key Therapeutic Effects on Vascular Health
-
Inhibition of Monocyte Migration: PPB significantly inhibits the migration of monocytes, a key event in the development of atherosclerosis, by reducing the expression of inflammatory factors.[4][7]
-
Protection against Endothelial Cell Death: It protects endothelial cells from monocyte-associated cell death.[4][7][8]
-
Reduction of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: PPB curtails the excessive proliferation and migration of VSMCs, which contributes to the thickening of arterial walls.[4][5][6][7]
-
Improvement in Blood Circulation: In animal models of diet-induced obesity and hypertension, oral administration of PPB led to improved blood circulation, reduced blood pressure, and lower lipoprotein and cholesterol levels.[5][6]
-
Attenuation of Endothelial-to-Mesenchymal Transition (EndMT): PPB has been shown to attenuate EndMT, a process implicated in cardiovascular diseases, in the aorta of high-fat diet-fed mice.[9]
-
Alleviation of Obesity and Systemic Inflammation: PPB alleviates obesity and systemic inflammation by reducing the expression of the Receptor for Advanced Glycation End-products (RAGE) and its ligands.[10]
Signaling Pathways Modulated by PPB in Vascular Cells
PPB's vasculoprotective effects are mediated through the modulation of several critical signaling pathways.
Experimental Protocol: In Vivo Murine Model of Diet-Induced Obesity
To evaluate the in vivo efficacy of PPB, a diet-induced obesity model in mice is commonly employed.[5][6][11]
Anti-cancer Potential
While research is still in the early stages, preliminary evidence suggests that pyrogallol (B1678534), a structural component of PPB, possesses anti-cancer properties.[12][13] Studies on pyrogallol have shown it can reduce cell proliferation in lung cancer cells by modulating the AKT/PI3K signaling pathway.[12] Furthermore, other phlorotannins from Ecklonia cava have demonstrated anti-cancer effects through the regulation of apoptosis-related proteins and key signaling pathways like JAK2/STAT3 and NF-κB.[14] The anti-inflammatory and antioxidant properties of PPB also contribute to its potential as an anti-cancer agent, as both inflammation and oxidative stress are closely linked to tumorigenesis.[14]
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted therapeutic potential. Its potent antioxidant and anti-inflammatory activities, coupled with its significant vasculoprotective effects, make it a strong candidate for further investigation in the context of cardiovascular and inflammatory diseases. The preliminary indications of its anti-cancer properties also warrant more focused research.
Future studies should aim to:
-
Elucidate the detailed molecular mechanisms underlying its various bioactivities.
-
Conduct comprehensive preclinical studies in a wider range of disease models.
-
Evaluate its pharmacokinetic and pharmacodynamic profiles.
-
Explore its potential synergistic effects with other therapeutic agents.
The continued exploration of this compound holds considerable promise for the development of novel, nature-derived therapies for a range of human diseases.
References
- 1. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. [PDF] Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava | Semantic Scholar [semanticscholar.org]
- 4. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. texilajournal.com [texilajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic and Bioactive Profile of Pyrogallol-Phloroglucinol-6,6'-bieckol
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for pyrogallol-phloroglucinol-6,6'-bieckol (PPB), a significant phlorotannin isolated from the brown algae Ecklonia cava. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization and biological activities of this natural compound.
Spectroscopic Data Analysis
The structural elucidation of pyrogallol-phloroglucinol-6,6'-bieckol has been primarily achieved through the application of NMR and mass spectrometry techniques. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for Pyrogallol-Phloroglucinol-6,6'-bieckol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not fully available in search results |
Table 2: ¹³C NMR Spectroscopic Data for Pyrogallol-Phloroglucinol-6,6'-bieckol
| Chemical Shift (δ) ppm | Assignment |
| 159.9 | C-1''''' |
| 159.3 | C-5''' |
| 154.0 | C-1'''' |
| 122.5 | C-4'''' |
| Additional data not fully available in search results |
Note: The NMR data was recorded in DMSO-d6. The ¹H NMR data indicated the presence of fifteen aromatic protons and fifteen phenolic hydroxyl protons, while the ¹³C NMR signals corresponded to fifteen non-substituted and thirty-three O-bearing aromatic carbons, suggesting the compound contains eight units of phloroglucinol[1].
Experimental Protocols
The acquisition of spectroscopic data for pyrogallol-phloroglucinol-6,6'-bieckol is a critical step in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired using a JNM ECP-400 spectrometer. The instrument was operated at 500 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The isolated and purified pyrogallol-phloroglucinol-6,6'-bieckol was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and placed in a 5mm NMR tube for analysis[1]. Chemical shifts are reported in parts per million (ppm).
Mass Spectrometry (MS)
While specific mass spectrometry data such as m/z values were not detailed in the provided search results, it is reported that HPLC–DAD–ESI/MS in negative ion mode was utilized in conjunction with NMR for the identification and purification of pyrogallol-phloroglucinol-6,6'-bieckol[2].
Biological Activity and Signaling Pathways
Pyrogallol-phloroglucinol-6,6'-bieckol exhibits a range of biological activities, including antioxidant effects and modulation of cellular signaling pathways involved in vascular health and metabolic disorders.
Antioxidant and Radical Scavenging Activity
PPB has demonstrated significant antioxidant and free radical scavenging properties. In vitro assays have shown its ability to scavenge DPPH, alkyl, hydroxyl, and superoxide (B77818) radicals[3]. These antioxidant capabilities are attributed to the numerous hydroxyl groups present in its structure[4].
Modulation of Cellular Signaling Pathways
Research has indicated that pyrogallol-phloroglucinol-6,6'-bieckol can influence key signaling pathways implicated in vascular inflammation and dysfunction.
Caption: PPB's role in vascular protection.
In the context of monocyte-associated vascular dysfunction, pyrogallol-phloroglucinol-6,6'-bieckol has been shown to protect against endothelial cell death by increasing the phosphorylation of PI3K-AKT and AMPK[2]. Furthermore, it reduces vascular smooth muscle cell (VSMC) proliferation and migration by decreasing the phosphorylation of ERK and AKT[2].
Caption: PPB's effect on EndMT signaling.
Additionally, in high-fat diet-induced models, pyrogallol-phloroglucinol-6,6'-bieckol has been found to attenuate the endothelial-to-mesenchymal transition (EndMT) by downregulating the Lox-1/PKC-α/MMP9/TGF-β/SMAD2/3 signaling pathway[5][6]. This action contributes to its beneficial effects on blood pressure and vascular health[5]. The compound also plays a role in improving blood circulation by reducing the expression of adhesion molecules, endothelial cell death, and the proliferation and migration of vascular smooth muscle cells[4][7].
References
- 1. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrogallol-Phloroglucinol-6,6’-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models | MDPI [mdpi.com]
- 5. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phlorotannin Profile of Ecklonia cava: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecklonia cava, an edible brown alga prevalent in the coastal regions of Japan and Korea, is a rich source of unique polyphenolic compounds known as phlorotannins.[1][2][3] These compounds, which are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene), are exclusive to brown algae and have garnered significant interest in the scientific community for their potent antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties.[3][4][5][6] This technical guide provides a comprehensive overview of the polyphenol composition of Ecklonia cava, detailing the major phlorotannins, their quantification, the experimental protocols for their analysis, and the key signaling pathways they modulate.
Polyphenol Composition of Ecklonia cava
Ecklonia cava is distinguished by its complex mixture of phlorotannins, with dieckol (B191000) and phlorofucofuroeckol-A often identified as major active components.[7][8] Other significant phlorotannins isolated and identified from this marine alga include eckol, 6,6'-bieckol, 8,8'-bieckol, triphlorethol-A, eckstolonol, 7-phloroeckol, dioxinodehydroeckol, fucodiphloroethol G, 2,7″-phloroglucinol-6,6′-bieckol, and pyrogallol-phloroglucinol-6,6′-bieckol.[5][9] The specific composition and concentration of these polyphenols can vary depending on factors such as the geographical location, season of harvest, and the specific part of the alga used (blade, stipe, or holdfast).[8]
Quantitative Analysis of Major Phlorotannins
The following table summarizes the quantitative data of major phlorotannins found in Ecklonia cava extracts from various studies. This allows for a comparative overview of the polyphenol content.
| Phlorotannin | Concentration/Content | Source/Extract Type | Reference |
| Dieckol | 1.82 mg/g (dry tissue) | Mature thalli | [8] |
| Dieckol | 49.1 mg/g (dry basis) | Phlorotannin extract with high TPhC | [3] |
| Dieckol | 8.2% | Polyphenol extract (Seapolynol™) | [10] |
| 8,8′-bieckol | 2.8% | Polyphenol extract (Seapolynol™) | [10] |
| 2-O-(2,4,6- trihydroxyphenyl)-6,6′-bieckol | 2.1% | Polyphenol extract (Seapolynol™) | [10] |
| 6,6′-bieckol | 1.5% | Polyphenol extract (Seapolynol™) | [10] |
| Phlorofucofuroeckol-A | 1.4% | Polyphenol extract (Seapolynol™) | [10] |
| Eckol | 0.6% | Polyphenol extract (Seapolynol™) | [10] |
| 2-phloroeckol | 0.4% | Polyphenol extract (Seapolynol™) | [10] |
| 7-phloroeckol | 0.4% | Polyphenol extract (Seapolynol™) | [10] |
| Phlorotannin A | 0.4% | Polyphenol extract (Seapolynol™) | [10] |
Experimental Protocols
Extraction of Phlorotannins from Ecklonia cava
A common method for the extraction of phlorotannins from dried Ecklonia cava powder involves the use of organic solvents. The following is a representative protocol:
-
Extraction: The dried algal powder (e.g., 5 g) is suspended in 80% ethanol (B145695) (e.g., 500 mL) and subjected to mechanical stirring for 24 hours at room temperature.[11]
-
Filtration and Concentration: The resulting solution is filtered, and the filtrate is concentrated under reduced pressure to yield an oily extract.[11]
-
Solvent Partitioning: The extract is then suspended in distilled water and partitioned with ethyl acetate (B1210297) to obtain a polyphenol-rich fraction.[11]
Optimization studies have shown that an ethanol concentration of 95%, an extraction temperature of 80°C, and an extraction time of approximately 22.8 hours can yield a high total phlorotannin content.[3][6]
High-Performance Liquid Chromatography (HPLC) for Phlorotannin Analysis
HPLC is a widely used technique for the separation and quantification of phlorotannins in Ecklonia cava extracts.
-
Instrumentation: An Agilent 1100 Series HPLC System with a Diode Array Detector (DAD) is a suitable instrument.[12]
-
Column: A Supelco Discovery C18 column (4.6 × 250 mm, 5 μm) is commonly employed.[12]
-
Mobile Phase: A gradient elution using 0.05% phosphoric acid in deionized water (Solvent A) and acetonitrile (B52724) (Solvent B) is effective.[12]
-
Gradient Program: A typical gradient could be: 0-4 min, 0% B; 4-8 min, 0-30% B; 8-30 min, 30-45% B; 30-31 min, 45-70% B; 31-36 min, 70% B; 36-37 min, 70-0% B; 37-45 min, 0% B.[12]
-
Detection: The eluent is monitored at 230 nm.[12]
-
Flow Rate: A flow rate of 0.7 mL/min is often used.[12]
-
Column Temperature: The column temperature is typically maintained at 25°C.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Phlorotannin Identification
LC-MS, particularly with a quadrupole-time-of-flight (qTOF) mass spectrometer, is a powerful tool for the dereplication and identification of phlorotannins.
-
Instrumentation: An Agilent 6500 series HPLC-qTOF-MS with a dual ESI interface is a suitable system.[2]
-
Column: A YMC-Triart C18 column (150 mm × 3.0 mm i.d., 5 μm) can be used for separation.[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.01% formic acid, is commonly used.[2]
-
Gradient Program: An example of a gradient program is: 10% B to 100% B over 40 minutes.[2]
-
Ionization Mode: Negative electrospray ionization (ESI) mode is typically used for phlorotannin analysis.[2]
Key Signaling Pathways Modulated by Ecklonia cava Polyphenols
The bioactive phlorotannins from Ecklonia cava have been shown to exert their effects through the modulation of several key signaling pathways.
AMPK Signaling Pathway
Dieckol, a major phlorotannin in Ecklonia cava, has been demonstrated to activate AMP-activated protein kinase (AMPK).[1] This activation plays a crucial role in inhibiting adipogenesis by down-regulating the expression of key adipogenic transcription factors such as PPARγ, C/EBPα, and SREBP1.[1] The activation of the AMPK pathway is a significant mechanism behind the potential anti-obesity effects of Ecklonia cava polyphenols.[13]
AMPK Signaling Pathway Activation
Nrf2-ARE Signaling Pathway
Ecklonia cava polyphenols have been shown to exert neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][14] This activation leads to the increased expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress.[4][14]
Nrf2-ARE Signaling Pathway
STAT1 Signaling Pathway
Dieckol from Ecklonia cava has been found to suppress inflammatory responses by down-regulating the Signal Transducer and Activator of Transcription 1 (STAT1) pathway.[15] In interferon-γ (IFN-γ) stimulated cells, dieckol inhibits the phosphorylation and nuclear translocation of STAT1, leading to a decrease in the production of pro-inflammatory chemokines.[15]
STAT1 Signaling Pathway Inhibition
Conclusion
Ecklonia cava is a valuable natural source of a diverse array of phlorotannins with significant therapeutic potential. This guide has provided a detailed overview of the polyphenol composition, quantitative data, and analytical methodologies pertinent to the study of this remarkable marine alga. The elucidation of the signaling pathways modulated by these compounds, such as the AMPK, Nrf2-ARE, and STAT1 pathways, offers a foundation for further research into their mechanisms of action and the development of novel pharmaceuticals and nutraceuticals. For researchers and drug development professionals, a thorough understanding of the polyphenol profile of Ecklonia cava is paramount to harnessing its full potential for human health.
References
- 1. Dieckol, a phlorotannin isolated from a brown seaweed, Ecklonia cava, inhibits adipogenesis through AMP-activated protein kinase (AMPK) activation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ecklonia cava Polyphenols Have a Preventive Effect on Parkinson's Disease through the Activation of the Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Phlorotannin-Rich Ecklonia cava Extract on Methylglyoxal-Induced Diabetic Nephropathy in In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. e-algae.org [e-algae.org]
- 12. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Dieckol, a Component of Ecklonia cava, Suppresses the Production of MDC/CCL22 via Down-Regulating STAT1 Pathway in Interferon-γ Stimulated HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Pyrogallol-phloroglucinol-6,6-bieckol from Brown Algae
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction, purification, and analysis of Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a potent antioxidant phlorotannin derived from the brown alga Ecklonia cava. PPB has garnered significant interest for its therapeutic potential, particularly in mitigating vascular dysfunction and inflammation.[1][2]
Introduction
This compound (PPB) is a marine polyphenol found in brown algae, notably Ecklonia cava.[3] Phlorotannins are a class of compounds unique to brown algae and are known for their strong antioxidant properties, which are often correlated with the number of hydroxyl groups in their structure.[2] PPB, possessing 15 hydroxyl groups, exhibits significant biological activity, including potent free radical scavenging and the ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation.[2][3][4]
Studies have demonstrated that PPB can protect against endothelial cell death, reduce vascular smooth muscle cell proliferation, and inhibit monocyte migration, making it a promising candidate for the development of therapeutics for cardiovascular diseases associated with poor circulation.[1][4][5] This protocol outlines the methodology for isolating high-purity PPB from Ecklonia cava for research and development purposes.
Experimental Protocols
Algae Sample Preparation
-
Collection : Collect fresh Ecklonia cava from a clean coastal environment. The coast of Jeju Island, Korea, is a noted source.[3]
-
Washing : Thoroughly wash the collected algae with tap water three times to remove salt, sand, and any epiphytes. Follow with a final rinse using fresh distilled water.[3]
-
Drying : Freeze the cleaned samples at -20°C and then lyophilize (freeze-dry) them to remove water content completely.[3]
-
Homogenization : Grind the lyophilized algae into a fine powder using a grinder. Store the powder in a cool, dry, and dark place until extraction.[3]
Crude Extraction and Fractionation
-
Solvent Extraction : Extract the dried E. cava powder (e.g., 500 g) with 5 liters of 80% aqueous methanol (B129727) or 50% ethanol (B145695) three times at room temperature.[6][7] A heated extraction (e.g., 85°C for 12 hours) can also be employed.[6]
-
Filtration and Concentration : Filter the extract to separate the liquid phase from the solid algal residue. Concentrate the filtrate using a rotary evaporator under reduced pressure.[7]
-
Solvent Partitioning : Suspend the concentrated extract in distilled water. Partition the aqueous layer with an equal volume of ethyl acetate (B1210297) (EtOAc). The phlorotannins, including PPB, will preferentially move to the ethyl acetate fraction.[7]
-
Final Concentration : Collect the ethyl acetate layer and evaporate the solvent under reduced pressure to obtain the crude phlorotannin extract.
Purification of this compound (PPB)
Centrifugal partition chromatography (CPC) is a highly efficient, one-step method for isolating PPB with high purity.[1][8]
-
CPC System Preparation :
-
Two-Phase Solvent System : Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water (e.g., in a 2:7:3:7 ratio).[6] Allow the mixture to separate in a separatory funnel.
-
Stationary and Mobile Phases : The lower aqueous phase is typically used as the mobile phase, and the upper organic phase is used as the stationary phase.[6]
-
-
CPC Operation :
-
Fill the CPC column with the organic stationary phase.
-
Dissolve the dried ethyl acetate fraction in the mobile phase and inject it into the CPC system.
-
Pump the mobile phase through the column at a specific flow rate (e.g., 2 mL/min).[6]
-
Collect fractions and monitor the effluent using a UV detector.
-
-
Fraction Analysis : Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing PPB.[1]
-
Final Product : Combine the pure PPB fractions and evaporate the solvent to yield the purified compound. Purity should be confirmed via HPLC and structural identity via NMR spectroscopy.[1][3] A purity of over 90% is achievable with this method.[1][4]
Data Presentation
Table 1: Antioxidant Activity of Purified PPB
This table summarizes the free radical scavenging capabilities of PPB, presented as IC₅₀ values (the concentration required to inhibit 50% of the radical activity). Lower values indicate higher antioxidant potency.
| Free Radical Type | IC₅₀ Value of PPB (µM) | Reference Compound (Ascorbic Acid) IC₅₀ (µM) |
| DPPH Radical | 0.90 | Not specified in the same study |
| Alkyl Radical | 2.54 | 19.19 |
| Hydroxyl Radical | 62.93 | Not specified in the same study |
| Superoxide Radical | 109.05 | Not specified in the same study |
| (Data sourced from reference[7][9]) |
Table 2: Purity and Yield of Phlorotannins from E. cava
This table presents data on four major phlorotannins isolated from an ethanolic extract of E. cava.
| Compound | Abbreviation | Purity by HPLC |
| Dieckol | DK | >90% |
| 2,7-Phloroglucinol-6,6-bieckol | PHB | >90% |
| Phlorofucofuroeckol-A | PFFA | >90% |
| This compound | PPB | >91.24% |
| (Data sourced from references[1][4][6]) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of PPB.
PPB-Modulated Signaling Pathways
PPB exerts its protective effects on vascular cells by modulating several key signaling pathways. In endothelial cells, it promotes survival by activating pro-survival kinases, while in vascular smooth muscle cells, it inhibits excessive proliferation and migration.
Pro-survival Signaling in Endothelial Cells
Caption: PPB activates PI3K/AKT and AMPK pathways to inhibit apoptosis.
Inhibitory Signaling in Vascular Smooth Muscle Cells
Caption: PPB inhibits ERK and AKT phosphorylation in VSMCs.
References
- 1. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. 1 Protective effect of Pyrogallol-phloroglucinol-6 , 6-2 bieckol from Ecklonia cava on monocyte-associated 3 vascular dysfunction 4 | Semantic Scholar [semanticscholar.org]
- 6. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Pyrogallol-phloroglucinol-6,6-bieckol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a notable phlorotannin, a class of polyphenolic compounds, isolated from the edible brown algae Ecklonia cava.[1][2][3] Phlorotannins are recognized for their potent antioxidant properties, which are attributed to their numerous hydroxyl groups that can effectively scavenge free radicals.[4] The unique structure of PPB makes it a compound of significant interest for its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries as a natural antioxidant agent.[1][5]
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the antioxidant capacity of this compound. The included assays are standard methods for assessing the free radical scavenging and reducing power of chemical compounds.
Antioxidant Activity Data Summary
The antioxidant capacity of this compound has been quantified using various assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a clear comparison of its efficacy in scavenging different types of free radicals. Lower IC50 values indicate higher antioxidant activity.
| Assay Type | Radical Scavenged | IC50 of PPB (µM) | IC50 of Ascorbic Acid (µM) | Reference |
| DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl | 0.90 | > Ascorbic Acid | [1][2][5] |
| Alkyl Radical Scavenging Assay | Alkyl Radicals | 2.54 | 19.19 | [2] |
| Hydroxyl Radical Scavenging Assay | Hydroxyl Radicals | 62.93 | Not Reported | [1][2][5] |
| Superoxide Radical Scavenging Assay | Superoxide Radicals | 109.05 | 98.45 | [2] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are designed to be followed by researchers in a laboratory setting.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.[6][7]
Materials:
-
This compound (PPB)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Control Solutions:
-
Dissolve PPB in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the PPB stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for ascorbic acid as a positive control.
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the various concentrations of the PPB sample solutions or ascorbic acid solutions to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol/ethanol instead of the sample.
-
Mix the contents of the wells thoroughly.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is measured spectrophotometrically.[8]
Materials:
-
This compound (PPB)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of PPB in a suitable solvent.
-
Create a dilution series of the PPB stock solution.
-
Prepare a similar dilution series for Trolox as a positive control.
-
-
Assay Protocol:
-
Add 20 µL of the different concentrations of the PPB sample solutions or Trolox solutions to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: Determine the IC50 value from the plot of scavenging activity against sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
This compound (PPB)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a series of ferrous sulfate standards of known concentrations (e.g., 100 to 2000 µM).
-
Prepare a stock solution of PPB and a dilution series.
-
-
Assay Protocol:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-30 minutes (the exact time can be optimized).
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the PPB samples by comparing their absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Materials:
-
This compound (PPB)
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).
-
Prepare a stock solution of Trolox and a dilution series for the standard curve.
-
Prepare a stock solution of PPB and a dilution series.
-
-
Assay Protocol:
-
To the wells of a black 96-well plate, add 25 µL of the sample, Trolox standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes with excitation at 485 nm and emission at 520 nm.
-
-
Calculation of ORAC Value:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the PPB samples from the standard curve. Results are expressed as µmol of Trolox equivalents (TE) per µmol or µg of the compound.
-
Visualizations
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava | Semantic Scholar [semanticscholar.org]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Cellular Effects of Pyrogallol-phloroglucinol-6,6-bieckol (PPB) Using In Vitro Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a phlorotannin, a class of polyphenolic compounds found in brown algae, such as Ecklonia cava.[1][2][3] Emerging research has highlighted its significant therapeutic potential, particularly in the context of metabolic and cardiovascular diseases. PPB has demonstrated a range of biological activities, including anti-inflammatory, anti-obesity, and vasoprotective effects.[1][4][5] These application notes provide detailed protocols for utilizing cell culture models to investigate the molecular mechanisms underlying the effects of PPB. The described assays are designed to assess its impact on key signaling pathways involved in inflammation, vascular smooth muscle cell and endothelial cell function, and cellular stress responses.
Key Biological Activities of PPB:
-
Anti-inflammatory and Anti-obesity: PPB has been shown to alleviate obesity and systemic inflammation by downregulating the Receptor for Advanced Glycation End-products (RAGE) and its ligands.[4] It also curtails the differentiation of pro-inflammatory M1-type macrophages.[4]
-
Cardiovascular Protection: PPB exhibits protective effects on the vasculature by inhibiting the phenotypic switching of vascular smooth muscle cells (VSMCs) to osteoblast-like cells, a key process in vascular calcification.[5] It improves blood circulation by mitigating endothelial cell death and suppressing excessive proliferation and migration of VSMCs.[1][3][6]
-
Modulation of Cellular Signaling: PPB influences several critical signaling cascades, including the RAGE/TLR4, PI3K-AKT, AMPK, and ERK pathways, which are central to cellular inflammation, survival, and proliferation.[2][3][5] It also modulates the CCL5/CCR5 pathway in VSMCs and can attenuate pyroptosis in endothelial cells through the TLR4/NF-κB/NLRP3 inflammasome axis.[6][7][8][9]
Recommended Cell Culture Models
The selection of an appropriate cell model is critical for elucidating the specific effects of PPB. Based on its known biological activities, the following cell lines are recommended:
-
Vascular Smooth Muscle Cells (VSMCs):
-
Primary Aortic Smooth Muscle Cells: Closely mimic the in vivo environment but have a limited lifespan.
-
MOVAS (Mouse Aortic Vascular Smooth Muscle) Cell Line: An immortalized cell line that provides a reproducible model for studying VSMC proliferation, migration, and phenotypic switching.[1][5][6][7]
-
-
Endothelial Cells (ECs):
-
Monocytes/Macrophages:
-
THP-1 (Human Monocytic) Cell Line: Can be differentiated into macrophages to study inflammation, macrophage polarization, and monocyte migration.
-
RAW 264.7 (Mouse Macrophage) Cell Line: Commonly used to investigate inflammatory responses and cytokine production.
-
Experimental Protocols
Cell Viability and Proliferation Assay (MTS Assay)
This protocol determines the effect of PPB on the viability and proliferation of VSMCs or endothelial cells.
Materials:
-
Selected cell line (e.g., MOVAS or SVEC4-10)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (PPB)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of PPB in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the PPB dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PPB).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of Signaling Proteins
This protocol is used to assess the effect of PPB on the expression and phosphorylation of key proteins in signaling pathways such as PI3K/AKT, ERK, and NF-κB.
Materials:
-
Cells cultured in 6-well plates
-
PPB and relevant stimuli (e.g., palmitate, AGEs)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with PPB and/or stimuli for the specified duration.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the mRNA levels of target genes, such as inflammatory cytokines or markers of VSMC phenotypic switching, in response to PPB treatment.
Materials:
-
Cells cultured in 6-well plates
-
PPB and relevant stimuli
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Treat cells as described for Western blotting.
-
Extract total RNA from the cells and assess its purity and concentration.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH).
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of PPB on the migratory capacity of VSMCs or endothelial cells.
Materials:
-
Cells cultured in 6-well plates
-
PPB
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a fresh medium containing different concentrations of PPB or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of PPB on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MOVAS | 24 | Value |
| 48 | Value | |
| SVEC4-10 | 24 | Value |
| 48 | Value |
Table 2: Relative Protein Expression/Phosphorylation after PPB Treatment
| Target Protein | Cell Line | Treatment | Fold Change vs. Control |
| p-AKT/Total AKT | MOVAS | Stimulus + PPB | Value |
| NF-κB p65 | SVEC4-10 | Stimulus + PPB | Value |
| α-SMA | MOVAS | Stimulus + PPB | Value |
| VCAM-1 | SVEC4-10 | Stimulus + PPB | Value |
Table 3: Relative mRNA Expression of Target Genes
| Gene | Cell Line | Treatment | Fold Change vs. Control |
| IL-6 | THP-1 (differentiated) | LPS + PPB | Value |
| TNF-α | THP-1 (differentiated) | LPS + PPB | Value |
| CCR5 | MOVAS | Stimulus + PPB | Value |
| RAGE | SVEC4-10 | Stimulus + PPB | Value |
Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of PPB.
Signaling Pathways Modulated by PPB
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pyrogallol-phloroglucinol-6,6-bieckol (PPB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a phlorotannin isolated from the brown algae Ecklonia cava. It has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] Preclinical in vivo studies have demonstrated its therapeutic potential in various metabolic and cardiovascular disorders, primarily utilizing mouse models of diet-induced obesity and hypertension.[4][5][6] These studies have elucidated the mechanisms by which PPB ameliorates disease, including the modulation of inflammatory pathways and the reduction of oxidative stress.[1][7] This document provides detailed application notes and protocols for conducting in vivo studies with PPB, based on established experimental models.
Animal Models
The most common animal models for in vivo studies of PPB are diet-induced obesity (DIO) and hypertension mouse models.[4][8] These models are effective in recapitulating the key pathological features of human metabolic syndrome and cardiovascular disease.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6N mice are frequently used due to their susceptibility to developing obesity and metabolic complications when fed a high-fat diet.[7]
-
Diet: A high-fat diet (HFD), typically containing 45% of calories from fat, is used to induce obesity.[7]
-
Duration: Mice are typically fed the HFD for a period of 8 weeks to establish the obese phenotype before the commencement of PPB treatment.[7][9]
Diet-Induced Hypertension Mouse Model
-
Animal Strain: Similar to the DIO model, C57BL/6 mice can be used.
-
Diet and Induction: Hypertension can be induced concurrently with obesity by feeding a high-fat diet.[4][8]
-
Duration: A similar timeframe of several weeks on an HFD is generally sufficient to induce hypertension.[4]
Experimental Protocols
PPB Administration
PPB is typically administered via oral gavage.
-
Dosage: A common effective dose of PPB is 2.5 mg/kg/day.[4][10]
-
Vehicle: PPB can be dissolved in saline for administration.
-
Treatment Duration: Treatment duration in the cited studies is typically 4 weeks.[4]
-
Control Groups:
-
Sham/Control: Fed a normal diet.
-
DIO/Saline or Hypertension/Saline: Fed a high-fat diet and administered the saline vehicle.[4]
-
Measurement of Physiological Parameters
-
Body Weight and Composition: Body weight should be measured daily.[9] Fat and lean mass can be determined at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA).[9]
-
Blood Pressure: Systolic, diastolic, and mean arterial pressure can be measured using non-invasive tail-cuff methods.[4]
Biochemical Analysis
At the end of the treatment period, mice are sacrificed, and blood and tissues are collected for analysis.
-
Serum Lipid Profile:
-
Inflammatory Cytokines:
-
Markers of Endothelial Dysfunction:
-
Adhesion Molecules: Protein expression of adhesion molecules in aortic tissue can be assessed by Western blotting.
-
-
Signaling Pathway Analysis:
Data Presentation
Table 1: Effects of PPB on Metabolic Parameters in DIO Mice
| Parameter | Control Group | DIO/Saline Group | DIO/PPB (2.5 mg/kg) Group |
| Body Weight (g) | Normal | Significantly Increased | Significantly Decreased vs. DIO/Saline |
| Visceral Fat Mass (g) | Normal | Significantly Increased | Significantly Decreased vs. DIO/Saline |
| Serum Triglycerides (mg/dL) | Lower | Significantly Higher | Significantly Lower vs. DIO/Saline[7] |
| Total Serum Cholesterol (mg/dL) | Lower | Significantly Higher | Significantly Lower vs. DIO/Saline[7] |
Table 2: Effects of PPB on Inflammatory Markers in DIO Mice
| Parameter | Control Group | DIO/Saline Group | DIO/PPB (2.5 mg/kg) Group |
| Visceral Fat TNF-α mRNA | Baseline | Significantly Increased | Significantly Decreased vs. DIO/Saline[7] |
| Visceral Fat IL-1β mRNA | Baseline | Significantly Increased | Significantly Decreased vs. DIO/Saline[7] |
| Aortic RAGE Expression | Baseline | Significantly Increased | Significantly Decreased vs. DIO/Saline[7] |
| Aortic TLR4 Expression | Baseline | Significantly Increased | Significantly Decreased vs. DIO/Saline[11] |
Table 3: Effects of PPB on Cardiovascular Parameters in Hypertension Model
| Parameter | Sham Group | Hypertension/Saline Group | Hypertension/PPB (2.5 mg/kg) Group |
| Systolic Blood Pressure (mmHg) | Normal | Significantly Increased | Significantly Decreased vs. Hypertension/Saline[4] |
| Diastolic Blood Pressure (mmHg) | Normal | Significantly Increased | Significantly Decreased vs. Hypertension/Saline[4] |
| Mean Arterial Pressure (mmHg) | Normal | Significantly Increased | Significantly Decreased vs. Hypertension/Saline[4] |
Signaling Pathways and Experimental Workflow
The therapeutic effects of PPB are mediated through the modulation of several key signaling pathways involved in inflammation and metabolic dysregulation.
Caption: PPB's inhibitory action on the RAGE and TLR4 signaling pathways.
References
- 1. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands | Semantic Scholar [semanticscholar.org]
- 7. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands | MDPI [mdpi.com]
- 8. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyrogallol-phloroglucinol-6,6-bieckol (PPB) in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a phlorotannin isolated from the brown algae Ecklonia cava. It is a polyphenolic compound with potent antioxidant and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the preparation and application of PPB in various cell-based assays, along with a summary of its biological activities and affected signaling pathways. PPB has been shown to modulate cellular processes involved in obesity, inflammation, and vascular diseases, making it a compound of interest for therapeutic development.[1][4][5]
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for PPB from various in vitro studies.
| Parameter | Value | Cell/Assay Type | Reference |
| Radical Scavenging Activity (IC50) | [2] | ||
| DPPH Radical | 0.90 µM | ESR Spectrometry | [2] |
| Alkyl Radical | 2.54 µM | ESR Spectrometry | [2] |
| Hydroxyl Radical | 62.93 µM | ESR Spectrometry | [2] |
| Superoxide Radical | 109.05 µM | ESR Spectrometry | [2] |
| In Vitro Cell-Based Assays | |||
| Inhibition of inflammatory macrophage differentiation | Effective concentrations not specified, but shown to reduce inflammatory factors | Monocytes | [4][5] |
| Protection against monocyte-associated endothelial cell death | Effective concentrations not specified, but shown to increase cell survival | Endothelial Cells | [5] |
| Reduction of monocyte-induced vascular smooth muscle cell proliferation | Effective concentrations not specified, but shown to decrease proliferation | Vascular Smooth Muscle Cells | [5][6] |
| Reduction of pyroptotic cells | Effective with 100 and 150 mg/mL of ECE (containing PPB) | Endothelial Cells and Vascular Smooth Muscle Cells | [7] |
Experimental Protocols
Preparation of PPB Stock Solution
Materials:
-
This compound (PPB) powder (CAS No.: 1415504-32-3)[8]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Protocol:
-
Storage of Powder: Store the PPB powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[8][9]
-
Preparation of 100 mM Stock Solution:
-
Allow the PPB powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of PPB powder. The molecular weight of PPB is 974.74 g/mol .[8]
-
To prepare a 100 mM stock solution, dissolve 97.47 mg of PPB in 1 mL of DMSO. For smaller volumes, adjust accordingly (e.g., 9.75 mg in 100 µL of DMSO).
-
Vortex the solution thoroughly to mix.
-
If the PPB does not dissolve completely, use an ultrasonic water bath to aid dissolution.[8][9]
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks due to potential compound loss.
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
PPB stock solution (100 mM in DMSO)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Protocol:
-
Thawing the Stock Solution: Thaw a single aliquot of the PPB stock solution at room temperature.
-
Serial Dilutions:
-
Prepare a series of intermediate dilutions of the PPB stock solution in sterile cell culture medium. It is crucial to perform serial dilutions to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
-
Example Dilution Series (for a final volume of 1 mL):
-
To prepare a 100 µM working solution from a 100 mM stock:
-
Add 1 µL of the 100 mM PPB stock to 999 µL of cell culture medium.
-
-
To prepare lower concentrations, perform further serial dilutions from the 100 µM working solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without PPB. This is essential to distinguish the effects of PPB from any effects of the solvent.
-
Application to Cells:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared PPB-containing medium (or vehicle control medium) to the cells.
-
Incubate the cells for the desired period as determined by the specific experimental design.
-
Mandatory Visualization
Experimental Workflow for Cell-Based Assays with PPB
Caption: Experimental workflow for preparing and using PPB in cell-based assays.
Signaling Pathways Modulated by PPB
Caption: Signaling pathways modulated by this compound (PPB).
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Endothelial Dysfunction with Pyrogallol-phloroglucinol-6,6-bieckol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a phlorotannin isolated from the edible brown algae Ecklonia cava. Emerging research has highlighted its potent protective effects against endothelial dysfunction, a critical initiating factor in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension.[1][2][3][4] PPB exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-pyroptotic properties, making it a valuable tool for investigating the molecular mechanisms underlying endothelial health and disease.[5][6] This document provides detailed application notes and experimental protocols for utilizing PPB in the study of endothelial dysfunction.
Mechanism of Action
PPB has been shown to mitigate endothelial dysfunction through the modulation of several key signaling pathways. In models of endothelial dysfunction induced by factors such as hyperlipidemia, PPB has been demonstrated to:
-
Inhibit Inflammatory Responses: PPB significantly reduces the expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) and pro-inflammatory cytokines.[2][7] This is achieved, in part, by downregulating the Toll-like receptor 4 (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5][8]
-
Protect Against Endothelial Cell Death: PPB promotes endothelial cell survival by activating pro-survival pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and AMP-activated protein kinase (AMPK) signaling cascades.[1][2][7] It also reduces the levels of caspases, key mediators of apoptosis.[1][2]
-
Prevent Endothelial-to-Mesenchymal Transition (EndMT): PPB can attenuate the transition of endothelial cells into mesenchymal cells, a process implicated in vascular fibrosis and stiffening. This is mediated through the inhibition of the lectin-type oxidized LDL receptor 1 (Lox-1)/protein kinase C-α (PKC-α)/matrix metalloproteinase-9 (MMP9)/transforming growth factor-β (TGF-β)/SMAD2/3 pathway.[3][9]
-
Reduce Pyroptosis: PPB has been shown to decrease pyroptosis, a form of programmed cell death, in endothelial cells by inhibiting the NLRP3 inflammasome and downstream signaling.[5][6]
Data Presentation
The following tables summarize the quantitative effects of PPB in various experimental models of endothelial dysfunction.
Table 1: In Vitro Effects of PPB on Endothelial Cells
| Cell Line | Inducer of Dysfunction | PPB Concentration | Measured Parameter | Result | Reference |
| SVEC4-10 | Oxidized LDL (oxLDL) | 1.8 µg/mL | Lox-1 mRNA expression | Significant decrease | [3] |
| SVEC4-10 | Oxidized LDL (oxLDL) | 1.8 µg/mL | PKC-α mRNA expression | Significant decrease | [3] |
| SVEC4-10 | Oxidized LDL (oxLDL) | 1.8 µg/mL | MMP9 mRNA expression | Significant decrease | [3] |
| SVEC4-10 | Oxidized LDL (oxLDL) | 1.8 µg/mL | TGF-β mRNA expression | Significant decrease | [3] |
| SVEC4-10 | Palmitate (PA) | Not Specified | TLR4 protein expression | Decrease | [7][10] |
| SVEC4-10 | Palmitate (PA) | Not Specified | NF-κB protein expression | Decrease | [7] |
| HUVECs | Conditioned medium from PA-treated monocytes | Not Specified | E-selectin, ICAM-1, VCAM-1 mRNA | Significant reduction | [2][7] |
| HUVECs | Conditioned medium from PA-treated monocytes | Not Specified | Cell Viability | Increased survival | [2] |
Table 2: In Vivo Effects of PPB on Mouse Models of Endothelial Dysfunction
| Animal Model | PPB Dosage | Duration of Treatment | Measured Parameter | Result | Reference |
| High-Fat Diet (HFD)-induced Obese Mice | 2.5 mg/kg/day (oral) | 4 weeks | Aortic Lox-1 expression | Significant decrease | [3][4] |
| High-Fat Diet (HFD)-induced Obese Mice | 2.5 mg/kg/day (oral) | 4 weeks | Aortic PKC-α expression | Significant decrease | [3] |
| High-Fat Diet (HFD)-induced Obese Mice | 2.5 mg/kg/day (oral) | 4 weeks | Blood Pressure | Significant reduction | [4] |
| High-Fat Diet (HFD)-induced Obese Mice | 2.5 mg/kg/day (oral) | 4 weeks | Serum Lipoprotein and Cholesterol | Significant reduction | [4] |
| High-Fat Diet (HFD)-induced Obese Mice | 2.5 mg/kg/day (oral) | 4 weeks | Aortic TLR4 expression | Significant decrease | [7][10] |
| High-Fat Diet (HFD)-induced Obese Mice | 2.5 mg/kg/day (oral) | 4 weeks | Aortic NF-κB expression | Significant decrease | [7] |
| Diet-induced Hypertensive Mice | 2.5 mg/kg/day (oral) | 4 weeks | Blood Pressure | Significant improvement | [4] |
Experimental Protocols
In Vitro Model of Endothelial Dysfunction using Oxidized LDL (oxLDL)
This protocol describes the induction of endothelial dysfunction in mouse vascular endothelial cells (SVEC4-10) using oxLDL and subsequent treatment with PPB.
Materials:
-
SVEC4-10 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oxidized LDL (oxLDL)
-
This compound (PPB)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Culture: Culture SVEC4-10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed SVEC4-10 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment:
-
Control Group: Treat cells with PBS.
-
oxLDL Group: Treat cells with oxLDL at a final concentration of 50 µg/mL for 24 hours to induce endothelial dysfunction.
-
PPB Treatment Group: Co-treat cells with 50 µg/mL oxLDL and 1.8 µg/mL PPB for 24 hours.
-
-
Analysis: After the 24-hour incubation period, harvest the cells for downstream analysis, such as RNA extraction for qRT-PCR or protein extraction for Western blotting to analyze the Lox-1/PKC-α signaling pathway.
In Vivo Model of High-Fat Diet-Induced Endothelial Dysfunction
This protocol outlines the induction of endothelial dysfunction in a mouse model using a high-fat diet (HFD) and the evaluation of the therapeutic effects of PPB.
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Normal chow diet
-
High-fat diet (HFD, e.g., 45-60% kcal from fat)
-
This compound (PPB)
-
Vehicle (e.g., saline or corn oil)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Dietary Groups:
-
Control Group: Feed mice a normal chow diet for the entire duration of the study.
-
HFD Group: Feed mice an HFD to induce obesity and endothelial dysfunction.
-
-
PPB Administration: After an initial period of HFD feeding to establish the disease model (e.g., 4-8 weeks), divide the HFD-fed mice into two subgroups:
-
HFD + Vehicle Group: Administer the vehicle daily via oral gavage.
-
HFD + PPB Group: Administer PPB at a dose of 2.5 mg/kg/day daily via oral gavage.
-
-
Treatment Duration: Continue the respective diets and daily gavage for a period of 4-8 weeks.
-
Outcome Assessment: At the end of the treatment period, euthanize the mice and collect blood and tissues (e.g., aorta) for analysis.
-
Blood Analysis: Measure serum levels of lipids (total cholesterol, LDL, triglycerides).
-
Aortic Tissue Analysis: Perform immunohistochemistry or Western blotting to assess the expression of markers of endothelial dysfunction (e.g., Lox-1, VCAM-1) and signaling pathway components. Measure blood pressure using a tail-cuff method before euthanasia.
-
Western Blot Analysis of Signaling Proteins
This protocol provides a general procedure for analyzing the protein expression levels of key signaling molecules in endothelial cells treated with PPB.
Materials:
-
Treated endothelial cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-TLR4, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PPB's multifaceted mechanism in endothelial protection.
Caption: In vitro experimental workflow for studying PPB.
Caption: In vivo experimental workflow for studying PPB.
References
- 1. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas [agris.fao.org]
- 6. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrogallol-phloroglucinol-6,6-bieckol in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) is a phlorotannin, a class of polyphenolic compounds found in brown algae such as Ecklonia cava. Emerging research has highlighted the potent anti-inflammatory properties of PPB, positioning it as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases. These application notes provide a comprehensive overview of the anti-inflammatory effects of PPB, its mechanisms of action, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:
-
Inhibition of NF-κB Signaling Pathway: PPB has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition prevents the transcription of genes encoding for inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulation of MAPK Signaling Pathway: PPB can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in the inflammatory response. By modulating the phosphorylation of key MAPK proteins, PPB can interfere with the downstream signaling that leads to the production of inflammatory mediators.
-
Downregulation of Pro-inflammatory Mediators: Treatment with PPB leads to a significant reduction in the production of key inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in various cellular and animal models of inflammation.[1][2]
-
Interaction with RAGE: PPB has been found to reduce the expression of the Receptor for Advanced Glycation End-products (RAGE) and its ligands.[1][2] The RAGE signaling pathway is implicated in chronic inflammation and various disease states. By inhibiting this pathway, PPB can mitigate inflammatory responses.[1][2]
Data Presentation
Table 1: Effect of this compound (PPB) on Pro-inflammatory Mediators
| Mediator | Cell/Animal Model | Effect of PPB Treatment | Quantitative Data |
| TNF-α (mRNA) | Visceral fat of diet-induced obese mice | Decreased expression | Lower than saline-treated DIO group[2] |
| IL-1β (mRNA) | Visceral fat of diet-induced obese mice | Decreased expression | Lower than saline-treated DIO group[2] |
| RAGE Expression | Visceral fat of diet-induced obese mice | Reduced expression | Significantly inhibited[1][2] |
| RAGE Ligands | Visceral fat of diet-induced obese mice | Significantly inhibited | Significantly inhibited[1][2] |
Table 2: Anti-inflammatory Activity of 6,6'-bieckol (B1222037) (a related phlorotannin)
| Mediator | Cell Line | Effect of 6,6'-bieckol Treatment | IC50 Value |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production | Data not explicitly provided, but significant inhibition reported. |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production | Data not explicitly provided, but significant inhibition reported. |
Disclaimer: The IC50 values for this compound were not available in the searched literature. The data for 6,6'-bieckol is provided for informational and comparative purposes only.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol outlines the general workflow for evaluating the effect of PPB on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
a. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
b. Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
Pre-treat the cells with various concentrations of PPB for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (LPS only) and a negative control (no LPS, no PPB).
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Production Assay (ELISA)
Principle: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol (General for TNF-α):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add 100 µL of the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
Principle: This technique is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a generalized experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by PPB.
Caption: Modulation of the MAPK signaling pathway by PPB.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its multifaceted mechanism of action. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of inflammation and drug discovery to further explore the therapeutic applications of this promising natural compound. Further studies are warranted to elucidate the precise quantitative inhibitory concentrations (IC50) of PPB and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 Protective effect of Pyrogallol-phloroglucinol-6 , 6-2 bieckol from Ecklonia cava on monocyte-associated 3 vascular dysfunction 4 | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Pyrogallol-phloroglucinol-6,6-bieckol (PPB) for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pyrogallol-phloroglucinol-6,6-bieckol (PPB) in in vitro studies. The information is designed to address common challenges related to the solubility and application of this potent antioxidant compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a laboratory setting.
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for creating a stock solution of this compound (PPB) is Dimethyl Sulfoxide (DMSO). PPB is soluble in DMSO at a concentration of up to 100 mg/mL.[1] For complete dissolution at this concentration, ultrasonic treatment is necessary.
Q2: I am observing precipitation when I dilute my PPB stock solution in aqueous cell culture media. How can I prevent this?
A2: This is a common issue with hydrophobic compounds like PPB. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in your cell culture medium. Add the concentrated stock solution to the medium dropwise while vortexing or gently mixing to facilitate dispersion.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the PPB stock solution can sometimes improve solubility.
-
Co-solvents: For challenging applications, a co-solvent system may be necessary. A formulation used for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.[1] While this specific formulation is for in vivo use, a simplified version could be adapted for in vitro work, always ensuring final solvent concentrations are non-toxic to the cells.
Q3: What are some alternative solvents to DMSO for dissolving PPB?
A3: While DMSO is the most commonly reported solvent for PPB, other organic solvents are used for phlorotannins and polyphenols in general.[2] These include:
-
Ethanol and Methanol (B129727): These are less polar than DMSO and may be suitable for preparing stock solutions, although the achievable concentration might be lower.
-
Acetone: Acetone is another solvent used for extracting phlorotannins and could be considered for solubilization.[3]
-
Natural Deep Eutectic Solvents (NADES): These are emerging as "green" alternatives for dissolving polyphenols, though their compatibility with cell culture systems needs to be carefully evaluated.[4]
It is crucial to perform a solvent tolerance test with your specific cell line to determine the maximum non-toxic concentration of any alternative solvent.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to store the DMSO stock solution of PPB at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month.[1]
Q5: What is the known stability of PPB in solution?
A5: While specific long-term stability data in various solvents is not extensively published, as a polyphenol, PPB may be susceptible to oxidation, especially in aqueous solutions and when exposed to light and air. It is best practice to prepare fresh dilutions in culture media for each experiment from a frozen stock.
Quantitative Data Presentation
The following tables summarize the known solubility and biological activity of this compound.
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations |
| DMSO | 100 mg/mL (102.59 mM) | Requires ultrasonic treatment for full dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.56 mM) | Clear solution; formulated for in vivo studies.[1] |
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 0.90[5][6] |
| Alkyl Radical Scavenging | 2.54[6] |
| Hydroxyl Radical Scavenging | 62.93[6] |
| Superoxide Radical Scavenging | 109.05[6] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments involving this compound.
Protocol 1: Preparation of PPB Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of PPB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the PPB is completely dissolved.
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: DPPH Radical Scavenging Assay
-
Materials:
-
PPB stock solution in DMSO
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM DPPH working solution in methanol or ethanol. Keep this solution protected from light.
-
Prepare a series of dilutions of the PPB stock solution in the same solvent as the DPPH solution.
-
In a 96-well plate, add a fixed volume of the DPPH working solution to each well.
-
Add an equal volume of the PPB dilutions to the respective wells. For the control, add the solvent without PPB.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Protocol 3: Western Blot Analysis for Phosphorylated Akt (p-Akt)
-
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
PPB stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of PPB for the specified time. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control like β-actin to normalize the results.[8]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by PPB and a general experimental workflow.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders [mdpi.com]
- 4. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Stability and storage conditions for Pyrogallol-phloroglucinol-6,6-bieckol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Pyrogallol-phloroglucinol-6,6-bieckol (PPB), along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPB)?
This compound is a highly antioxidative phlorotannin isolated from brown algae, such as Ecklonia cava.[1][2] It is a polyphenolic compound with a complex structure, making it a subject of interest for its potential therapeutic properties.
Q2: What are the primary stability concerns for PPB?
As a phlorotannin, PPB is susceptible to oxidation, particularly when in solution and exposed to air and light. Phenolic hydroxyl groups in its structure are prone to oxidation, which can lead to a change in color and a loss of biological activity. Thermal degradation can also occur at elevated temperatures.
Q3: How does the purity of PPB affect experimental outcomes?
The purity of PPB is a critical factor in obtaining reliable and reproducible experimental results. Impurities can interfere with biological assays and analytical measurements. It is advisable to use highly purified PPB and to verify its purity using appropriate analytical techniques, such as HPLC or NMR spectroscopy.
Q4: Can I use a different solvent than DMSO to dissolve PPB?
While DMSO is the recommended solvent for creating stock solutions of PPB due to its high solubilizing capacity for this compound, other organic solvents may be used depending on the specific experimental requirements.[2] However, it is crucial to perform solubility tests and ensure that the chosen solvent does not interfere with the assay or degrade the compound. Always use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]
Storage Conditions
Proper storage is crucial to maintain the integrity and activity of this compound. The following tables summarize the recommended storage conditions for the compound in its solid (powder) form and in solution.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for short to medium-term storage. |
Table 2: Storage Conditions for this compound in Solvent
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for stock solutions to minimize degradation.[2] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Difficulty Dissolving the Compound
-
Symptom: The PPB powder does not fully dissolve in the chosen solvent, or a precipitate forms.
-
Possible Causes:
-
The concentration of the solution is too high.
-
The solvent is not appropriate for PPB.
-
The solvent has absorbed moisture (especially relevant for DMSO).
-
-
Solutions:
-
Try to dissolve a smaller amount of the compound in the same volume of solvent.
-
Use ultrasonic treatment to aid dissolution in DMSO.[2]
-
Always use freshly opened, anhydrous DMSO for preparing stock solutions.
-
If using a different solvent, perform a small-scale solubility test before preparing a large batch.
-
Issue 2: Color Change of the Solution
-
Symptom: A solution of PPB, which is typically light yellow to brown, darkens over time.[2]
-
Possible Causes:
-
Oxidation of the phenolic hydroxyl groups due to exposure to air and/or light.
-
-
Solutions:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Store solutions at the recommended low temperatures (-20°C or -80°C).[2]
-
Issue 3: Inconsistent or Unexpected Bioassay Results
-
Symptom: High variability between replicates or results that deviate significantly from expectations.
-
Possible Causes:
-
Degradation of the PPB stock solution.
-
Inaccurate pipetting of viscous DMSO stock solutions.
-
Precipitation of the compound in the aqueous assay buffer.
-
Interference from the solvent.
-
-
Solutions:
-
Use a freshly prepared or properly stored aliquot of the stock solution.
-
When pipetting DMSO solutions, do so slowly and ensure the tip is fully emptied.
-
Visually inspect the assay wells for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower final concentration or adding a co-solvent.
-
Include a solvent control in your experiments to account for any effects of the solvent on the assay.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of PPB powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[2]
-
Tightly cap the tube and vortex briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months.[2]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of PPB using reverse-phase HPLC. Method optimization may be required.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Monitor at a wavelength where PPB has maximum absorbance (e.g., around 280 nm).
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of PPB in DMSO.
-
Dilute the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
-
Stability Study Procedure:
-
Analyze an initial sample of the PPB solution to obtain a baseline chromatogram (Time 0).
-
Store aliquots of the solution under different conditions (e.g., different temperatures, light exposure).
-
At specified time points, inject the stored samples into the HPLC system.
-
Compare the peak area of the PPB peak at each time point to the initial peak area to determine the percentage of degradation. Monitor for the appearance of new peaks, which would indicate degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways influenced by this compound and a typical experimental workflow for its use.
Caption: Experimental workflow for using this compound.
Caption: PPB enhances the pro-survival PI3K/Akt signaling pathway.
References
Technical Support Center: Quantification of Phlorotannins by HPLC
Welcome to the technical support center for the quantification of phlorotannins by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying phlorotannins by HPLC?
A1: The quantification of phlorotannins by HPLC presents several key challenges:
-
Lack of Commercial Standards: Pure standards for many individual phlorotannins are not commercially available, making accurate quantification difficult.[1] Researchers often rely on a representative standard, like phloroglucinol (B13840) or a well-characterized extract, which can lead to inaccuracies due to differences in response factors.
-
Structural Complexity and Diversity: Phlorotannins are a complex mixture of polymers with varying degrees of polymerization and isomeric forms.[2][3][4] This complexity results in chromatograms with many overlapping peaks, making individual compound separation and quantification challenging.
-
Sample Stability: Phlorotannins are prone to oxidation, which can occur during extraction, purification, and analysis, leading to underestimation of their content.[5]
-
Matrix Effects: Crude extracts from brown algae contain numerous other compounds that can interfere with the analysis, causing matrix effects and affecting the accuracy of quantification.[6][7][8]
Q2: What is the recommended UV wavelength for the detection of phlorotannins?
A2: Phlorotannins generally absorb in the UV-C region. A wavelength of 230 nm is often used for the detection of dieckol (B191000) and other phlorotannins as they show strong absorbance at this wavelength.[9][10] Another commonly used wavelength is 280 nm .[2] It is recommended to determine the optimal wavelength by recording the UV spectrum of the target phlorotannin(s) if possible.
Q3: How can I address the issue of co-eluting peaks in my chromatogram?
A3: Co-elution is a common problem due to the structural similarity of phlorotannins. To improve separation, you can:
-
Optimize the mobile phase gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the stationary phase: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) or columns with different particle sizes. Normal-phase HPLC with a silica (B1680970) stationary phase has also been shown to be effective in separating individual phlorotannins.[5]
-
Adjust the temperature: Temperature can influence selectivity. Running the column at different temperatures may improve separation.
-
Employ 2D-HPLC: For highly complex samples, two-dimensional HPLC can provide significantly enhanced resolution.
Q4: My phlorotannin extract seems to be degrading during sample preparation. What can I do to prevent this?
A4: Phlorotannin stability is a critical aspect of accurate quantification. To minimize degradation:
-
Use antioxidants: The addition of antioxidants like ascorbic acid during sample preparation can help prevent the rapid oxidation of phlorotannins.[5]
-
Work quickly and at low temperatures: Minimize the exposure of the sample to light and air. Perform extraction and processing steps at low temperatures (e.g., on ice).
-
Store extracts properly: Store extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) and in the dark.[3]
-
Avoid prolonged concentration steps: Long concentration processes can lead to oxidation.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of phlorotannins.
Problem 1: Peak Tailing
Q: My phlorotannin peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of phlorotannins, causing tailing.[11][12]
-
Solution:
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing interactions.
-
Add a competitive base: A small amount of a basic modifier can be added to the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[11][12]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to peak tailing.[11]
-
Solution:
-
Use a guard column: A guard column protects the analytical column from contaminants.[13]
-
Implement a column washing procedure: Regularly wash the column with a strong solvent to remove contaminants.
-
Replace the column: If the column is old or has been used extensively, it may need to be replaced.
-
-
-
Extra-column Volume: Excessive volume in the tubing, injector, or detector cell can cause band broadening and peak tailing.[13]
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made correctly with minimal dead volume.
-
Problem 2: Poor Peak Resolution and Broad Peaks
Q: I am seeing broad peaks and poor resolution between them. What should I do?
A: Poor resolution and broad peaks can compromise the accuracy of your quantification. Consider the following:
-
Sub-optimal Mobile Phase Composition: The mobile phase composition is critical for good separation.
-
Solution:
-
Optimize the gradient: Adjust the gradient slope, initial and final mobile phase compositions, and gradient time.
-
Try different organic modifiers: Acetonitrile and methanol (B129727) are common organic modifiers in reversed-phase HPLC. Their different selectivities can impact resolution.
-
-
-
Column Efficiency has Decreased: The column's performance can degrade over time.
-
Solution:
-
Check the column's theoretical plates: Perform a standard test to evaluate the column's efficiency.
-
Reverse flush the column: This can sometimes remove blockages at the inlet frit.
-
Replace the column: If the efficiency is permanently compromised.
-
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak broadening and distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Experimental Protocols
Protocol 1: HPLC Method for Dieckol Quantification
This protocol is based on a validated method for the determination of dieckol in phlorotannin extracts.[9]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Supelco Discovery C18 (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase:
-
A: 15% HPLC grade methanol in deionized water.
-
B: Methanol.
-
-
Gradient Program:
-
A linear gradient can be optimized to achieve good separation. A starting point could be a gradient from a low percentage of B to a high percentage of B over 20-30 minutes.
-
-
Flow Rate: 0.7 mL/min.[9]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of dieckol (if available) in methanol or a mixture of DMSO and methanol. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 12.5 to 400 µg/mL).[9]
-
Sample Preparation: Dissolve the phlorotannin extract in a suitable solvent (e.g., a mixture of DMSO and methanol). Use ultrasonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.[9]
Data Presentation
Table 1: HPLC Method Validation Parameters for Dieckol
| Parameter | Result | Reference |
| Linearity (R²) | > 0.9994 | [9] |
| Recovery | 100.9–102.3% | [9] |
| Intra-day Precision (%RSD) | 0.4–1.7% | [9] |
| Intermediate Precision (%RSD) | 1.2% | [9] |
Visualizations
Diagram 1: General Workflow for Phlorotannin Quantification by HPLC
Caption: A typical workflow for the quantification of phlorotannins using HPLC.
Diagram 2: Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Fisheries and Aquatic Sciences [e-fas.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Reproducibility Issues in Natural Product Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common reproducibility challenges in natural product research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of irreproducibility in natural product research?
A1: Reproducibility issues in natural product research often stem from the inherent variability of natural sources and the complexity of the experimental workflows. Key factors include:
-
Biological Variability of Source Material: The chemical composition of plants and other natural sources can vary significantly based on genetics, geographical location, climate, harvest time, and post-harvest processing.[1][2]
-
Extraction and Isolation Procedures: Differences in extraction solvents, temperature, time, and chromatographic methods can lead to variations in the yield and composition of the isolated compounds.[1][3]
-
Bioassay Variability: Inherent biological variation, cell line instability, and differences in assay conditions can affect the reproducibility of bioactivity screening.[4]
-
Compound Identification and Characterization: Incomplete or inaccurate structural elucidation and quantification of active compounds can make it difficult for other researchers to replicate the findings.
-
Data Reporting: Lack of detailed reporting of experimental protocols and data analysis methods is a major contributor to irreproducibility.
Q2: How can I standardize my natural product extracts to improve reproducibility?
A2: Standardization of natural product extracts is crucial for ensuring consistent quality and biological activity. This can be achieved through:
-
Proper Botanical Identification: Ensure the correct species and plant part are used.
-
Controlled Harvesting and Processing: Standardize the time of harvest and post-harvest handling to minimize chemical changes.[2]
-
Standardized Extraction Protocols: Use consistent solvent systems, temperatures, and extraction times.[3]
-
Chemical Fingerprinting: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to create a characteristic chemical profile of the extract.[5][6] This allows for the quantification of known active compounds or markers.
-
Biological Standardization: In addition to chemical analysis, standardizing the extract based on a specific biological activity can ensure consistent therapeutic efficacy.
Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple, unrelated high-throughput screening assays due to non-specific activity.[7][8] They are a common source of false-positive results in natural product screening. Common features of PAINS include the presence of reactive chemical groups like catechols and quinones.[9]
To avoid being misled by PAINS:
-
Recognize PAINS Substructures: Familiarize yourself with common PAINS chemical motifs.
-
Use Orthogonal Assays: Confirm initial hits using a secondary, unrelated assay to rule out non-specific activity.
-
Perform Control Experiments: Include appropriate controls to identify compounds that interfere with the assay technology itself (e.g., autofluorescence).
-
Consult PAINS Databases: Check identified hits against known PAINS databases.
Q4: What are the best practices for storing natural product extracts to ensure their stability?
A4: The stability of natural product extracts is critical for reproducible research. Improper storage can lead to the degradation of active compounds.[10][11] Best practices include:
-
Temperature: Store most extracts in a cool, dark place, typically between 15-25°C (59-77°F).[11] Some sensitive extracts may require refrigeration (2-8°C) or freezing (-20°C or lower).[12]
-
Light: Protect extracts from direct sunlight and UV light by using amber-colored glass vials or storing them in the dark.[13]
-
Air: Use airtight containers to minimize exposure to oxygen, which can cause oxidation.
-
Moisture: Keep extracts in a dry environment to prevent microbial growth and degradation.[11] For powdered extracts, refrigeration can introduce moisture through condensation and should be avoided unless the container is completely airtight and brought to room temperature before opening.[10]
Troubleshooting Guides
Guide 1: Low Yield of Target Compound
This guide addresses the common issue of obtaining a low yield of the desired natural product during the extraction and isolation process.[1][2][3]
| Symptom | Possible Cause | Troubleshooting Steps |
| Low concentration of the target compound in the crude extract. | Poor quality of the raw material: The concentration of secondary metabolites can vary depending on the plant's age, harvesting time, and storage conditions.[1] | 1. Verify Plant Material: Confirm the botanical identity and, if possible, analyze a small sample to ensure the presence of the target compound. 2. Optimize Harvesting: If feasible, harvest the plant material at the time known to have the highest concentration of the target compound. 3. Proper Storage: Ensure the raw material is stored correctly (cool, dark, and dry) to prevent degradation.[2] |
| Inefficient extraction: The chosen solvent, temperature, or duration of extraction may not be optimal for your target compound.[1] | 1. Solvent Selection: Experiment with solvents of different polarities. For polar compounds, methanol (B129727) or ethanol (B145695) are often effective.[1] 2. Temperature: While increased temperature can enhance extraction, excessive heat can degrade thermolabile compounds. Avoid temperatures above 60°C for sensitive molecules.[1] 3. Extraction Time: Ensure the extraction time is sufficient. Multiple extractions of the same plant material can improve yield.[1] 4. Advanced Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[14] | |
| Significant loss of compound during purification (e.g., column chromatography). | Compound instability on the stationary phase: Some compounds can degrade on acidic silica (B1680970) gel.[15] | 1. Test Stability: Spot the compound on a TLC plate and let it sit for a few hours to see if it degrades. 2. Alternative Stationary Phases: Consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18). 3. Deactivate Silica Gel: Treat the silica gel with a base (e.g., triethylamine) to neutralize acidic sites. |
| Poor separation from impurities: The chosen solvent system may not be effective. | 1. Optimize Solvent System: Use TLC to systematically test different solvent systems to achieve better separation. 2. Gradient Elution: Employ a gradient of increasing solvent polarity during column chromatography to improve the resolution of compounds. | |
| Compound precipitation on the column: The sample may not be fully dissolved in the loading solvent.[3] | 1. Ensure Complete Dissolution: Dissolve the sample completely in the initial mobile phase before loading it onto the column. 2. Dry Loading: Adsorb the sample onto a small amount of silica gel, dry it, and then load the powder onto the column.[16] |
Guide 2: Irreproducible Bioassay Results
This guide provides steps to troubleshoot inconsistent results in biological assays.[4][6]
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate experiments. | Inherent biological variability: Cell lines can change over time (passage number), and primary cells can have donor-to-donor variability. | 1. Use Low-Passage Cells: Work with cell lines within a narrow passage number range. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. 3. Standardize Cell Culture Conditions: Maintain consistent media, supplements, and incubation conditions. |
| Assay execution variability: Minor differences in pipetting, incubation times, or reagent concentrations can lead to significant variations. | 1. Use a Standard Operating Procedure (SOP): Follow a detailed, written protocol for every experiment. 2. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate liquid handling. 3. Include Positive and Negative Controls: These are essential for monitoring the consistency of the assay performance. | |
| High rate of false positives. | Pan-Assay Interference Compounds (PAINS): As discussed in the FAQs, these compounds can interfere with a wide range of assays.[7][8] | 1. Counter-Screening: Use an alternative assay to confirm the activity of initial hits. 2. Cytotoxicity Assay: Run a parallel cytotoxicity assay to identify compounds that are active simply because they are killing the cells. 3. Check for Assay Interference: Test for autofluorescence or other direct interferences with the assay's detection method. |
| Compound precipitation: The compound may not be soluble in the assay buffer at the tested concentration.[9] | 1. Visual Inspection: Check for any visible precipitate in the assay wells. 2. Solubility Testing: Determine the solubility of your compound in the assay buffer before running the full screen. 3. Use a Co-solvent: If necessary, use a small amount of a biocompatible solvent like DMSO to aid solubility, ensuring the final concentration is not toxic to the cells. | |
| No or low bioactivity observed. | Compound degradation: The active compound may be unstable under the assay conditions or during storage. | 1. Check Stability: Re-test a fresh sample of the extract or compound. 2. Investigate Storage Conditions: Ensure the sample has been stored properly to prevent degradation.[10][11] |
| Incorrect assay choice: The chosen assay may not be appropriate for the compound's mechanism of action. | 1. Consider Phenotypic Assays: If a target-based assay is negative, a broader, phenotype-based screen might reveal activity through an unexpected mechanism. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Artemisinin and its Precursors from Artemisia annua L. Leaves [17]
| Extraction Method | Solvent | Artemisinin Yield (% g/g dry leaves) | Dihydroartemisinic Acid Yield (% g/g dry leaves) | Artemisinic Acid Yield (% g/g dry leaves) |
| Maceration | Acetonitrile (B52724) | ~1.1 | ~0.20 | ~0.012 |
| Maceration | 70% Ethanol | ~0.8 | ~0.15 | ~0.010 |
| Maceration | n-Hexane | ~0.4 | ~0.05 | ~0.005 |
| Soxhlet | Acetonitrile | ~1.2 | ~0.45 | ~0.030 |
| Soxhlet | 70% Ethanol | ~1.0 | ~0.30 | ~0.020 |
| Soxhlet | n-Hexane | ~0.6 | ~0.10 | ~0.010 |
| Ultrasound-Assisted | Acetonitrile | ~1.15 | ~0.35 | ~0.025 |
| Ultrasound-Assisted | 70% Ethanol | ~0.9 | ~0.25 | ~0.015 |
| Ultrasound-Assisted | n-Hexane | ~0.5 | ~0.08 | ~0.008 |
Note: These values are approximate and can vary based on the specific conditions and plant material.
Detailed Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation of a Plant Extract[18][19]
This protocol outlines a general workflow for isolating bioactive compounds from a crude plant extract using bioassays to guide the purification process.
-
Preparation of Crude Extract:
-
Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.[3]
-
Perform an exhaustive extraction of the powdered material using a suitable solvent (e.g., methanol or ethanol) through maceration or Soxhlet extraction.[18]
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Initial Bioassay:
-
Screen the crude extract in the primary bioassay to confirm its activity and determine a suitable concentration range for further testing.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a methanol/water mixture.
-
Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol).
-
Collect the different solvent fractions and the final aqueous fraction.
-
Evaporate the solvents from each fraction.
-
-
Bioassay of Fractions:
-
Test each fraction in the bioassay to identify the fraction(s) containing the active compound(s).
-
-
Column Chromatography of the Active Fraction:
-
Subject the most active fraction to column chromatography (e.g., silica gel).[18]
-
Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect the eluate in a series of smaller fractions.
-
-
Bioassay of Chromatographic Fractions:
-
Test each of the collected fractions in the bioassay to pinpoint the active fractions.
-
Pool the active fractions based on their chromatographic profile (e.g., TLC) and bioactivity.
-
-
Further Purification:
-
If necessary, subject the pooled active fractions to further chromatographic purification (e.g., preparative HPLC) to isolate the pure active compound.
-
-
Structure Elucidation:
Protocol 2: HPLC Fingerprinting of a Herbal Extract[5][22]
This protocol describes a method for generating a standardized HPLC fingerprint for a herbal extract.
-
Sample Preparation:
-
Accurately weigh a specific amount of the dried, powdered herbal material (e.g., 1.0 g).
-
Extract the powder with a defined volume of a suitable solvent (e.g., 50 mL of methanol) using a standardized method (e.g., ultrasonication for 30 minutes).[21]
-
Filter the extract through a 0.45 µm filter before injection into the HPLC system.[21]
-
-
HPLC Conditions:
-
Column: Use a standard reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-40 min, 5-95% B; 40-45 min, 95% B; 45-50 min, 95-5% B; 50-55 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) using a Photo Diode Array (PDA) detector.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The resulting chromatogram is the HPLC fingerprint of the extract.
-
Identify and quantify key marker compounds by comparing their retention times and UV spectra with those of authentic standards.
-
Use specialized software to compare the fingerprints of different batches of the extract to ensure consistency.
-
Visualizations
Caption: A typical workflow for bioassay-guided fractionation.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quantics.co.uk [quantics.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. How to Store Botanical Extracts to Preserve Potency_Cactus Botanics [cactusbotanics.com]
- 11. Packaging and Storage Best Practices for Botanical Extracts_Cactus Botanics [cactusbotanics.com]
- 12. The Preservation Puzzle: Mastering the Storage of Plant Extracts [greenskybio.com]
- 13. From Harvest to Home: Safeguarding Liquid Plant Extracts with Proper Storage [greenskybio.com]
- 14. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 15. Chromatography [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
- 21. Video: HPLC Coupled with Chemical Fingerprinting for Multi-Pattern Recognition for Identifying the Authenticity of Clematidis Armandii Caulis [jove.com]
Technical Support Center: In Vivo Bioavailability Assessment of Pyrogallol-phloroglucinol-6,6-bieckol (PPB)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo bioavailability of Pyrogallol-phloroglucinol-6,6-bieckol (PPB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section is designed to help you navigate specific issues that may arise during your in-vivo experiments with PPB.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of PPB after oral administration. | Poor Oral Bioavailability: Phlorotannins, including structurally similar compounds like dieckol (B191000) and 8,8'-bieckol, have demonstrated very low oral bioavailability, potentially as low as 0.06% to 0.5%.[1] This is likely due to poor absorption, high first-pass metabolism, or instability in the gastrointestinal tract. | - Increase the oral dose. Studies on an Ecklonia cava extract showed that higher oral doses (100 and 1000 mg/kg) were required to achieve detectable plasma levels of some phlorotannins.[1] - Consider alternative routes of administration, such as intravenous (IV) injection, to determine the absolute bioavailability and understand the compound's distribution without the influence of absorption. - Explore the use of formulation strategies like nanoparticles or lipid-based delivery systems to enhance oral absorption.[1] |
| Inadequate Analytical Sensitivity: The concentration of PPB in plasma may be below the limit of quantification (LOQ) of your analytical method. | - Optimize your analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to improve sensitivity. This may involve adjusting the mobile phase, using a more sensitive mass spectrometer, or improving the sample extraction and concentration steps. | |
| Rapid Metabolism: PPB may be rapidly metabolized in the liver or other tissues, leading to low plasma concentrations of the parent compound. | - Investigate the presence of PPB metabolites in plasma and urine samples. This will require the development of analytical methods to detect and quantify potential metabolites. | |
| High variability in plasma concentrations between individual animals. | Inconsistent Dosing: Inaccurate or inconsistent oral gavage technique can lead to variability in the administered dose. | - Ensure all personnel are properly trained in oral gavage techniques. - Use a consistent vehicle for PPB administration and ensure the compound is fully dissolved or suspended. |
| Physiological Differences: Variations in gastric emptying time, intestinal motility, and metabolism among individual animals can contribute to variability. | - Increase the number of animals per group to improve statistical power. - Ensure animals are fasted overnight before dosing to standardize gastrointestinal conditions. | |
| Difficulty in quantifying PPB in biological matrices. | Lack of a Commercial Standard: A purified and certified standard for PPB may not be readily available, making accurate quantification challenging.[2] | - If a commercial standard is unavailable, PPB will need to be isolated and purified from its natural source, Ecklonia cava. The purity of the isolated compound should be thoroughly characterized using techniques like NMR and HPLC.[3] |
| Matrix Effects in LC-MS Analysis: Components in plasma or tissue homogenates can interfere with the ionization of PPB, leading to inaccurate quantification. | - Develop a robust sample preparation method to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[4][5] - Use a stable isotope-labeled internal standard if available, or a structurally similar compound as an internal standard, to correct for matrix effects. | |
| PPB appears to be unstable in collected samples. | Degradation: Phenolic compounds can be susceptible to oxidation and degradation, especially at room temperature or when exposed to light. | - Process and analyze samples as quickly as possible after collection. - Store plasma and tissue samples at -80°C until analysis. - Add antioxidants, such as ascorbic acid or EDTA, to collection tubes to minimize oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound (PPB)?
A1: While there are no direct pharmacokinetic studies published for PPB, research on other phlorotannins from Ecklonia cava, such as dieckol and 8,8'-bieckol, has shown very low oral bioavailability in rats, ranging from 0.06% to 0.5%.[1] Therefore, it is reasonable to anticipate that PPB will also have poor oral bioavailability.
Q2: What animal model is most appropriate for studying the in vivo bioavailability of PPB?
A2: Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic studies of phlorotannins.[1][6] Mice have also been used for in vivo studies investigating the therapeutic effects of orally administered PPB.[7][8] The choice of model will depend on the specific research question and objectives.
Q3: What analytical method is recommended for quantifying PPB in biological samples?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of phlorotannins like PPB in complex biological matrices such as plasma.[6]
Q4: Where can I obtain a standard for this compound?
A4: The availability of a commercial standard for PPB may be limited. Several studies have reported the isolation and purification of PPB from Ecklonia cava extract.[3][9]
Q5: Are there any known metabolites of PPB?
A5: Currently, there is a lack of published data on the in vivo metabolism of PPB. Investigating potential metabolites in plasma, urine, and feces is a crucial aspect of a comprehensive bioavailability assessment.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of PPB in Rats
Objective: To determine the pharmacokinetic profile of PPB in rats following intravenous and oral administration.
Materials:
-
This compound (PPB)
-
Vehicle for dosing (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Syringes and needles
-
Blood collection tubes (containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
-80°C freezer
-
HPLC-MS/MS system
Methodology:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of PPB (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose of PPB (e.g., 100 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at various time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation or solid-phase extraction.
-
Quantify the concentration of PPB in the plasma samples using a validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and clearance (CL).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Potential signaling pathways modulated by PPB.
References
- 1. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry [mdpi.com]
- 5. Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats [mdpi.com]
- 7. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Potential degradation pathways of Pyrogallol-phloroglucinol-6,6-bieckol
Technical Support Center: Pyrogallol-phloroglucinol-6,6-bieckol (PPB)
Welcome to the technical support center for this compound (PPB). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of PPB. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols have been compiled to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPB)?
A1: this compound (PPB) is a complex phlorotannin, a class of polyphenolic compounds found in brown algae, such as Ecklonia cava.[1][2] Structurally, it is a large polymer of phloroglucinol (B13840) units and possesses a significant number of hydroxyl groups, which contribute to its potent antioxidant properties.[3] It is investigated for various biological activities, including improving blood circulation and modulating cellular signaling pathways.[1][4][5]
Q2: What are the primary factors that can cause PPB degradation?
A2: While specific degradation pathways for PPB are not extensively documented, based on the general chemistry of phlorotannins and other polyphenols, the primary factors influencing its stability are:
-
Oxidation: Due to its numerous phenolic hydroxyl groups, PPB is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or high pH.[3][6]
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Temperature: Elevated temperatures can accelerate oxidative and hydrolytic degradation rates.
-
pH: Extreme pH values (both acidic and basic) can catalyze the degradation of phlorotannins. Basic conditions, in particular, can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.
Q3: What are the likely degradation pathways for PPB?
A3: The most probable degradation pathway for PPB is oxidation . The pyrogallol (B1678534) and phloroglucinol moieties are highly sensitive to oxidation. This process likely involves the formation of semiquinone radicals and subsequently quinone structures, leading to colored degradation products and a potential loss of biological activity. This can result in the cleavage of ether linkages or the formation of new polymeric structures.
Q4: How should PPB be stored to ensure maximum stability?
A4: To minimize degradation, PPB should be stored as a solid powder at -20°C or -80°C.[7] The container should be tightly sealed and protected from light. If preparing stock solutions, use a high-purity, anhydrous solvent like DMSO, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to six months.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| My PPB solution is changing color (e.g., turning yellow or brown). | This is a classic indicator of oxidation . The formation of quinone-type structures and further polymerization often results in colored compounds. This can be accelerated by exposure to air, light, or non-optimal pH. | • Prepare solutions fresh before each experiment.• Degas solvents before use to remove dissolved oxygen.• Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).• Protect solutions from light by using amber vials or wrapping containers in foil.• Ensure the pH of your experimental buffer is within a stable range (typically neutral to slightly acidic). |
| I am observing unexpected peaks in my HPLC/LC-MS analysis. | These peaks are likely degradation products . The complexity of the PPB molecule means that multiple degradation products can form simultaneously. | • Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.• Use a mass spectrometer (LC-MS) to obtain mass-to-charge ratios of the unknown peaks to help elucidate their structures.• Compare the chromatogram of a freshly prepared sample to an aged or stressed sample to confirm which peaks are degradants. |
| I am seeing a decrease in the biological activity of my PPB sample over time. | This is often a direct consequence of chemical degradation . The modification of the hydroxyl groups or cleavage of the core structure can lead to a loss of the compound's therapeutic or antioxidant effects. | • Re-qualify the purity and concentration of your PPB stock solution using a validated analytical method (see Protocol 2) before use in biological assays.• Always include a freshly prepared standard in your experiments for comparison.• Review storage conditions to ensure they are optimal for stability (see FAQ Q4). |
Experimental Protocols
Protocol 1: Forced Degradation Study of PPB
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation pathways and products.
-
Preparation of PPB Stock: Prepare a 1 mg/mL stock solution of PPB in a 50:50 mixture of acetonitrile (B52724) and water.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for 24 hours. Note: A control sample should be stored at -20°C, protected from light.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the sample. Keep at room temperature, protected from light.
-
Thermal Stress: Heat the stock solution at 60°C in a sealed vial.
-
Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²).
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main PPB peak area and the appearance of new peaks indicate degradation. Use MS data to propose structures for the major degradants.
Protocol 2: HPLC-UV Method for Quantification of PPB and Degradants
This method is suitable for assessing the stability and purity of PPB.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 280 nm for quantification.
-
Analysis: Calculate purity based on the peak area percentage of PPB relative to the total peak area of all components in the chromatogram.
Visualizations
Potential Oxidative Degradation Pathway
The following diagram illustrates a hypothetical oxidative degradation pathway for a segment of the PPB molecule. Oxidation of the hydroxyl-rich pyrogallol and phloroglucinol rings leads to the formation of reactive quinone species, which can result in bond cleavage or polymerization.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow for conducting a stability assessment of PPB, from sample preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Method Validation for Pyrogallol-phloroglucinol-6,6-bieckol (PPB) Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrogallol-phloroglucinol-6,6-bieckol (PPB). The information is designed to address specific issues that may be encountered during the analytical method validation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPB) and why is its analysis important?
This compound (PPB) is a phlorotannin, a type of polyphenolic compound, isolated from brown algae such as Ecklonia cava.[1][2] It is recognized for its antioxidant and anti-inflammatory properties and is being investigated for various therapeutic applications, including roles in mitigating obesity, inflammation, and vascular dysfunction.[3][4][5] Accurate and validated analytical methods are crucial for its quantification in raw materials, extracts, and biological samples to ensure quality control, pharmacokinetic studies, and efficacy assessments.
Q2: Which analytical techniques are most commonly used for the analysis of PPB?
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most prevalent techniques for the analysis of PPB and other phlorotannins.[6][7][8] These methods offer the necessary selectivity and sensitivity for quantifying PPB in complex matrices.
Q3: What are the critical parameters to consider during method validation for PPB analysis?
A comprehensive method validation for PPB should include the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with ICH Q2(R1) guidelines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and UPLC-MS/MS analysis of PPB.
HPLC Troubleshooting
Problem 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a trailing edge.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Phenolic compounds like PPB can interact with residual silanol groups on the silica-based column packing, causing peak tailing.
-
Solution: Use an end-capped column. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2.5-3.5). The addition of a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also mask silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Void or Contamination: A void at the column inlet or contamination of the frit can disrupt the sample band.
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[9]
-
-
Problem 2: Poor Resolution or Co-elution of Peaks
-
Symptom: Overlapping peaks, making accurate quantification difficult.
-
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The mobile phase may not be optimal for separating PPB from other components in the sample.
-
Solution: Adjust the gradient slope or the organic-to-aqueous ratio in an isocratic method. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or different acidic additives (e.g., formic acid vs. phosphoric acid).
-
-
Inappropriate Column: The column chemistry may not be suitable for the separation.
-
Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18) or a column with a smaller particle size for higher efficiency.
-
-
Problem 3: Retention Time Shifts
-
Symptom: The retention time of the PPB peak varies between injections.
-
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve consistency.
-
-
Fluctuations in Column Temperature: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause flow rate fluctuations.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. If the problem persists, service the pump check valves.[10]
-
-
UPLC-MS/MS Troubleshooting
Problem 1: Low Signal Intensity or Poor Sensitivity
-
Symptom: The peak for PPB is very small or not detectable.
-
Possible Causes & Solutions:
-
Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for PPB.
-
Solution: Infuse a standard solution of PPB directly into the mass spectrometer and optimize the capillary voltage, cone voltage, desolvation gas flow, and temperature to maximize the signal. Phlorotannins are often analyzed in negative ion mode.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of PPB.
-
Solution: Improve the chromatographic separation to separate PPB from interfering matrix components. Enhance the sample preparation procedure (e.g., using solid-phase extraction) to remove interfering substances.[11]
-
-
Incorrect MS/MS Transition: The selected precursor and product ions may not be the most abundant or specific.
-
Solution: Use the precursor ion that corresponds to the molecular weight of PPB and fragment it to identify the most intense and stable product ions for Multiple Reaction Monitoring (MRM).
-
-
Problem 2: High Background Noise or Contamination
-
Symptom: The baseline is noisy, making it difficult to integrate the PPB peak accurately.
-
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.[12]
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in subsequent runs.
-
Solution: Optimize the needle wash procedure on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Contaminated MS Source: The ion source can become contaminated over time, leading to increased background noise.
-
Solution: Clean the ion source components according to the manufacturer's instructions.
-
-
Quantitative Data Summary
The following tables provide representative quantitative data for the method validation of phlorotannins, which can be used as a reference for the analysis of this compound.
Table 1: Linearity, LOD, and LOQ Data for Phlorotannin Analysis by HPLC-DAD [13][14]
| Parameter | Phloroglucinol (B13840) | Dieckol (B191000) |
| Linearity Range (mg/L) | 0.2 - 25 | 0.2 - 25 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| LOD (mg/L) | 0.22 | 0.32 |
| LOQ (mg/L) | 0.66 | 0.97 |
Table 2: Accuracy and Precision Data for Phlorotannin Analysis by HPLC-DAD [13][14]
| Analyte | Concentration Spiked (mg/kg) | Intra-day Recovery (%) | Intra-day Precision (%RSD) | Inter-day Recovery (%) | Inter-day Precision (%RSD) |
| Phloroglucinol | 2 | 89.3 | 1.87 | 90.9 | 1.90 |
| 5 | 96.2 | 1.02 | 97.3 | 0.47 | |
| 10 | 95.8 | 1.15 | 96.5 | 0.98 | |
| Dieckol | 2 | 90.6 | 3.68 | 89.6 | 3.24 |
| 5 | 106.1 | 1.70 | 104.4 | 0.70 | |
| 10 | 105.5 | 2.12 | 103.9 | 1.55 |
Experimental Protocols
Protocol 1: Extraction of PPB from Ecklonia cava
This protocol describes a general method for the extraction of PPB from its natural source.
-
Preparation of Algal Material: Wash collected Ecklonia cava with fresh water to remove salt and debris. Air-dry the material at room temperature for 48 hours and then grind it into a fine powder.
-
Solvent Extraction: Macerate the dried powder with 80% aqueous methanol (B129727) or 50% aqueous ethanol (B145695) at room temperature with agitation for 12-24 hours.
-
Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Liquid-Liquid Partitioning: Suspend the concentrated aqueous extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). The phlorotannins, including PPB, will preferentially partition into the ethyl acetate layer.
-
Purification: The ethyl acetate fraction can be further purified using column chromatography techniques such as silica (B1680970) gel chromatography or centrifugal partition chromatography to isolate PPB.[6]
Protocol 2: HPLC-DAD Method for Phlorotannin Analysis
This protocol provides a starting point for developing an HPLC method for PPB analysis.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-30 min: 5% to 40% B
-
30-35 min: 40% to 100% B
-
35-40 min: 100% B
-
40-45 min: 100% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitoring at 230 nm and 280 nm.
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow for PPB Analysis
Caption: Workflow for the extraction, purification, and analysis of PPB.
Signaling Pathway Affected by PPB
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 13. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing matrix effects in the mass spectrometry of phlorotannins
Welcome to the technical support center for the mass spectrometry analysis of phlorotannins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the LC-MS analysis of phlorotannins.
Question: Why am I observing low signal intensity or complete signal loss for my phlorotannin analytes?
Answer: Low signal intensity or signal loss, often referred to as ion suppression, is a common manifestation of matrix effects in LC-MS analysis.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target phlorotannin analytes in the mass spectrometer's ion source.[2]
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: Complex matrices from biological samples or seaweed extracts contain numerous compounds that can cause ion suppression.[3]
-
Solution: Enhance your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation can effectively remove interfering matrix components. For phlorotannin analysis, SPE with C18 silica (B1680970) sorbent has been shown to be effective.[4][5]
-
-
High Matrix Concentration: Even with sample cleanup, residual matrix components can be concentrated enough to cause suppression.
-
Solution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly interfere with analyte ionization.[6] While there may be concerns about reducing analyte concentration below the limit of detection, in cases of severe matrix effects, dilution can sometimes paradoxically improve the signal-to-noise ratio.[6]
-
-
Chromatographic Co-elution: The analyte of interest may be eluting from the chromatography column at the same time as matrix components.
Question: My quantitative results for phlorotannin content are inconsistent and not reproducible. What could be the cause?
Answer: Inconsistent and non-reproducible quantitative results are often a direct consequence of variable matrix effects between samples.[1] The composition and concentration of matrix components can differ from one sample to another, leading to varying degrees of ion suppression or enhancement.
Strategies for Improving Reproducibility:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your actual samples. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Internal Standards: The use of an internal standard (IS) is a highly effective way to correct for matrix effects.[10] An ideal IS is an isotopically labeled version of the analyte, as it will have nearly identical chemical properties and chromatographic behavior, and will therefore be affected by the matrix in the same way as the analyte. If a stable isotope-labeled standard is not available, a structurally similar compound that co-elutes with the analyte can be used.[10]
-
Standard Addition: The method of standard addition can be used to correct for matrix effects in individual samples.[10] This involves adding known amounts of a standard to aliquots of the sample and then extrapolating to determine the concentration of the analyte in the original sample.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for phlorotannin analysis?
A1: Negative-ion electrospray ionization (ESI) is generally preferred for the analysis of phlorotannins.[7][11] This is because the multiple hydroxyl groups on the phloroglucinol (B13840) units are readily deprotonated, leading to the formation of [M-H]⁻ or multiply charged ions [M-nH]ⁿ⁻, which often provide more intense signals.[11][12] The use of a basic mobile phase can further enhance negative-ion ESI.[7]
Q2: How can I detect high molecular weight phlorotannins that are outside the typical mass range of my instrument?
A2: High molecular weight phlorotannins can indeed exceed the mass range of some mass spectrometers. However, in negative-ion ESI mode, these large molecules can form multiply charged ions.[7][11][12] For example, a phlorotannin with a molecular weight of 4000 Da could be detected as a doubly charged ion [M-2H]²⁻ at m/z 1999, which is within the detectable range of most instruments.
Q3: I see multiple peaks in my chromatogram for a single phlorotannin mass. What does this indicate?
A3: The presence of multiple chromatographic peaks for a single mass-to-charge ratio is indicative of the presence of isomers.[11][13] Phlorotannins exhibit a high degree of structural isomerism, with different arrangements of the phloroglucinol units and varied linkage types (ether or phenyl bonds).[11]
Q4: What are some common interferences in phlorotannin analysis from seaweed extracts?
A4: Seaweed extracts are complex mixtures. Besides phlorotannins, they contain polysaccharides, lipids, pigments, and salts, all of which can interfere with the analysis and contribute to matrix effects.[14] It is crucial to employ a thorough sample preparation procedure to remove these components. For instance, a pre-extraction with a non-polar solvent like hexane (B92381) can help in removing lipids and pigments.[15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phlorotannin Purification
This protocol is a general guideline for the purification of phlorotannins from a crude extract using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load the crude phlorotannin extract (dissolved in a polar solvent like aqueous ethanol) onto the cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove salts and other highly polar impurities.
-
Elution: Elute the phlorotannins from the cartridge using 5 mL of methanol or acetone.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen to obtain the purified phlorotannin fraction.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Phlorotannin Separation
This is an example of a HILIC method for the separation of phlorotannins.
-
Column: A HILIC column (e.g., amide-based stationary phase).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 95% B
-
20-25 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Recovery (%) | Efficacy in Removing Phospholipids | Efficacy in Removing Salts | Relative Cost |
| Protein Precipitation (PPT) | 80-100 | Low | Low | Low |
| Liquid-Liquid Extraction (LLE) | 70-90 | Moderate to High | High | Moderate |
| Solid-Phase Extraction (SPE) | 85-95 | High | High | High |
This table provides a generalized comparison. Actual performance may vary depending on the specific matrix and analyte.
Visualizations
Caption: Experimental workflow for phlorotannin analysis.
Caption: Troubleshooting matrix effects in phlorotannin analysis.
Caption: Conceptual diagram of ion suppression.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. nebiolab.com [nebiolab.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Profiling phlorotannins in brown macroalgae by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Phlorotannins from Brown Algae by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Extraction, Enrichment, and LC-MSn-Based Characterization of Phlorotannins and Related Phenolics from the Brown Seaweed, Ascophyllum nodosum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.uchile.cl [repositorio.uchile.cl]
Validation & Comparative
Pyrogallol-phloroglucinol-6,6-bieckol Demonstrates Superior Antioxidant Activity Over Ascorbic Acid in In Vitro Assays
For Immediate Release
[City, State] – A comprehensive analysis of available experimental data indicates that Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a phlorotannin found in the brown algae Ecklonia cava, exhibits significantly higher antioxidant activity compared to the widely recognized antioxidant, ascorbic acid (Vitamin C). The comparative assessment, based on several in vitro radical scavenging assays, highlights the potential of PPB as a potent natural antioxidant for applications in research, functional foods, and pharmaceutical development.
The antioxidant capacities of PPB and ascorbic acid were evaluated using established methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), alkyl radical, hydroxyl radical, and superoxide (B77818) radical scavenging assays. In these tests, a lower IC50 value signifies a higher antioxidant potency. Across the board, PPB demonstrated substantially lower IC50 values, indicating its superior efficacy in neutralizing a variety of harmful free radicals.
Comparative Antioxidant Activity: PPB vs. Ascorbic Acid
A summary of the half-maximal inhibitory concentration (IC50) values for both compounds is presented in the table below, offering a clear quantitative comparison of their antioxidant potential.
| Antioxidant Assay | This compound (PPB) - IC50 (µM) | Ascorbic Acid - IC50 (µM) |
| DPPH Radical Scavenging | 0.90 | 19.92 |
| Alkyl Radical Scavenging | 2.54 | 19.19 |
| Hydroxyl Radical Scavenging | 62.93 | 69.66 |
| Superoxide Radical Scavenging | 109.05 | 98.45 |
Data sourced from a study evaluating the antioxidant properties of PPB isolated from Ecklonia cava.[1][2][3][4][5][6]
The data unequivocally shows that PPB is a more potent scavenger of DPPH and alkyl radicals than ascorbic acid.[1][3] While the activities against hydroxyl and superoxide radicals are more comparable, PPB still shows slightly stronger or similar efficacy.[3][5]
Experimental Methodologies
The following protocols were utilized to determine the antioxidant activities of this compound and ascorbic acid.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695).
-
Test compounds (PPB and ascorbic acid) dissolved in a suitable solvent.
-
Methanol or ethanol as a blank.
-
-
Procedure:
-
A series of dilutions of the test compounds and a positive control (ascorbic acid) are prepared.
-
A defined volume of each sample dilution is added to a cuvette or a well of a microplate.
-
An equal volume of the DPPH working solution is added to initiate the reaction.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.[5][7]
-
Alkyl Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge alkyl radicals, which are generated from a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents:
-
AAPH (radical initiator).
-
4-POBN (spin trapping agent).
-
Test compounds (PPB and ascorbic acid).
-
-
Procedure:
-
A reaction mixture containing AAPH and 4-POBN is prepared.
-
The test compound is added to the reaction mixture.
-
The solution is incubated at 37°C in a water bath for 30 minutes.
-
The resulting spin adduct is measured using an Electron Spin Resonance (ESR) spectrometer.
-
The scavenging activity is determined by the reduction in the ESR signal intensity.[3]
-
Hydroxyl Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to neutralize hydroxyl radicals, which are highly reactive and damaging.
-
Reagents:
-
Sodium phosphate (B84403) buffer.
-
2-deoxyribose.
-
FeSO₄-EDTA.
-
Hydrogen peroxide (H₂O₂).
-
Trichloroacetic acid (TCA).
-
Thiobarbituric acid (TBA).
-
-
Procedure:
-
The reaction mixture containing sodium phosphate buffer, 2-deoxyribose, FeSO₄-EDTA, H₂O₂, and the test compound is prepared.
-
The reaction is initiated by the addition of H₂O₂ and incubated at 37°C.
-
The reaction is stopped by adding TCA and TBA.
-
The solution is heated and then cooled, and the absorbance is measured at 520 nm.
-
The scavenging activity is calculated based on the inhibition of 2-deoxyribose degradation.[8]
-
Superoxide Radical Scavenging Assay
This assay determines the ability of an antioxidant to scavenge superoxide anion radicals, which are generated, for example, by the autoxidation of pyrogallol (B1678534) in an alkaline solution.
-
Reagents:
-
Pyrogallol solution.
-
Alkaline buffer (e.g., Tris-HCl buffer).
-
Test compounds (PPB and ascorbic acid).
-
-
Procedure:
-
The test compound is added to the alkaline buffer.
-
Pyrogallol solution is added to initiate the superoxide generation.
-
The rate of pyrogallol autoxidation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm).
-
The scavenging activity is determined by the inhibition of the pyrogallol autoxidation rate.[1][7]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the potential mechanism of action of PPB, the following diagrams are provided.
Caption: Workflow for comparing the antioxidant activity of PPB and ascorbic acid.
Research suggests that phlorotannins like PPB may exert their protective effects by modulating cellular signaling pathways involved in inflammation and cell survival. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in the inflammatory response.
Caption: Postulated modulation of the NF-κB signaling pathway by PPB.
The potent antioxidant activity of this compound, as demonstrated by the comparative data, positions it as a promising candidate for further investigation in the development of novel therapeutic agents and health-promoting products. Its ability to effectively neutralize a range of reactive oxygen species suggests a broad spectrum of potential applications in mitigating oxidative stress-related conditions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava | Semantic Scholar [semanticscholar.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrogallol-phloroglucinol-6,6-bieckol and Other Prominent Phlorotannins from Ecklonia cava
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of four major phlorotannins isolated from the brown alga Ecklonia cava: Pyrogallol-phloroglucinol-6,6-bieckol (PPB), eckol (B1671088), dieckol (B191000), and phlorofucofuroeckol-A. This document summarizes key quantitative data, outlines experimental methodologies for the cited bioassays, and visualizes the cellular signaling pathways modulated by these compounds.
Introduction to Ecklonia cava Phlorotannins
Ecklonia cava, an edible brown seaweed, is a rich source of phlorotannins, a class of polyphenolic compounds with a wide array of demonstrated biological activities. These compounds are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and exhibit potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] Among the diverse phlorotannins isolated from Ecklonia cava, this guide focuses on a comparative analysis of this compound (PPB) against three other well-studied phlorotannins: eckol, dieckol, and phlorofucofuroeckol-A. Understanding the comparative efficacy and mechanisms of action of these individual compounds is crucial for their potential development as therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of these four phlorotannins have been evaluated in numerous in vitro and in vivo studies. Below is a summary of their comparative performance in key therapeutic areas.
Antioxidant Activity
Phlorotannins are renowned for their potent antioxidant effects, attributed to their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, alkyl radical scavenging, hydroxyl radical scavenging, and superoxide (B77818) radical scavenging.
Table 1: Comparison of Antioxidant Activities (IC50 values in µM)
| Phlorotannin | DPPH Radical Scavenging | Alkyl Radical Scavenging | Hydroxyl Radical Scavenging | Superoxide Radical Scavenging | Reference |
| This compound (PPB) | 0.90 | 2.54 | 62.93 | 109.05 | [3][4] |
| Eckol | 12 - 26 | - | - | 6.5 - 8.4 | [5] |
| Dieckol | 12 - 26 | - | - | 6.5 - 8.4 | [5] |
| Phlorofucofuroeckol-A | 12 - 26 | - | - | 6.5 - 8.4 | [5] |
| Ascorbic Acid (Reference) | 19.92 | 19.19 | 69.66 | 98.45 | [3][4] |
Note: A lower IC50 value indicates greater antioxidant activity. Data for eckol, dieckol, and phlorofucofuroeckol-A are presented as a range from a comparative study. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.
Based on the available data, PPB demonstrates exceptionally strong DPPH and alkyl radical scavenging activity, surpassing the reference antioxidant, ascorbic acid.[3][4] While direct IC50 comparisons for all radical types are not available for the other three phlorotannins in the same study, comparative analyses suggest that phlorotannins, in general, are potent antioxidants.[5] One study indicated that phlorofucofuroeckol-A might possess stronger radical scavenging activity than dieckol.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of these phlorotannins are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Neuroprotective Effects
The neuroprotective potential of these compounds has been investigated in various models of neuronal cell damage.
A comparative study on Aβ-induced damage in PC12 cells revealed that dieckol exhibited the highest efficacy in suppressing intracellular oxidative stress and mitochondrial dysfunction compared to eckol and 8,8'-bieckol.[10] Another study comparing eckol, dieckol, and phlorofucofuroeckol-A showed that all three could prevent Aβ-induced cell death.[11] Furthermore, in a model of oxidative stress-induced neurotoxicity, phlorofucofuroeckol-A and another related compound, 974-A, demonstrated protective effects, whereas eckol and dieckol did not show protection under the tested conditions.[1][10]
Anti-cancer Activity
The anti-cancer potential of these phlorotannins has been explored in various cancer cell lines. Dieckol and phlorofucofuroeckol-A have been shown to reduce the migration and invasion of breast cancer cells.[2][12] Phlorofucofuroeckol-A induces apoptosis in human colorectal cancer cells.[12] Eckol has demonstrated anti-tumor effects in a xenograft mouse model by promoting apoptosis.[12] While specific comparative studies including PPB are limited, the available evidence suggests that these phlorotannins are promising candidates for further anti-cancer research.
Signaling Pathway Modulation
The biological activities of these phlorotannins are mediated through their interaction with various cellular signaling pathways.
This compound (PPB)
PPB has been shown to modulate multiple pathways associated with inflammation, obesity, and vascular dysfunction. It reduces the expression of the Receptor for Advanced Glycation End-products (RAGE) and its ligands, thereby alleviating systemic inflammation.[13] PPB also attenuates high-fat diet-induced pyroptosis in endothelial and vascular smooth muscle cells by modulating the Toll-like receptor 4 (TLR4) pathway.[9] Furthermore, it has been observed to influence pathways involving transforming growth factor-beta (TGF-β), bone morphogenetic protein 2 (BMP2), protein kinase C (PKC), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrogallol-Phloroglucinol-6,6’-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders [frontiersin.org]
- 12. Call the Eckols: Present and Future Potential Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Pyrogallol-phloroglucinol-6,6-bieckol (PPB) and Dieckol
In the landscape of marine-derived bioactive compounds, Pyrogallol-phloroglucinol-6,6-bieckol (PPB) and dieckol (B191000), both phlorotannins isolated from the brown algae Ecklonia cava, have garnered significant attention for their therapeutic potential. This guide provides a comparative overview of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. The evidence suggests that while both compounds exhibit potent biological activities, PPB demonstrates superior efficacy in several key areas related to vascular health.
Quantitative Data Summary
The following tables summarize the comparative efficacy of PPB and dieckol in various in vitro and in vivo models.
Table 1: Comparative Efficacy on Vascular Cell Dysfunction
| Parameter | Model | This compound (PPB) | Dieckol | Reference |
| Inhibition of Monocyte Migration | In vitro | Significantly inhibited monocyte migration.[1][2] | Showed inhibitory effects.[1][2] | [1][2] |
| Protection against Monocyte-Associated Endothelial Cell (EC) Death | In vitro | Protected against EC death.[1][2] | Showed protective effects.[1] | [1][2] |
| Reduction of Monocyte-Associated Vascular Smooth Muscle Cell (VSMC) Proliferation | In vitro | Reduced VSMC proliferation.[1][2][3] | Showed reductive effects.[1] | [1][2][3] |
| Reduction of Adhesion Molecule Expression on ECs | Palmitate-treated mouse endothelial cells | Markedly reduced expression. | Showed reductive effects. | [3][4] |
| Reduction of Excessive VSMC Migration | Palmitate-treated mouse VSMCs | Markedly reduced migration. | Showed reductive effects. | [3][4] |
Note: One study highlighted that PPB was selected over dieckol and other phlorotannins for in vivo experiments due to its superior performance in in vitro screenings for inhibiting endothelial and VSMC dysfunction.[4]
Table 2: Antioxidant Activity
| Parameter | This compound (PPB) | Ascorbic Acid (Commercial Antioxidant) | Reference |
| DPPH Radical Scavenging (IC50) | 0.90 µM | 19.92 µM | [5] |
| Alkyl Radical Scavenging (IC50) | 2.54 µM | 19.19 µM | [5] |
| Hydroxyl Radical Scavenging (IC50) | 62.93 µM | Not specified in this study | [5][6] |
| Superoxide Radical Scavenging (IC50) | 109.05 µM | Not specified in this study | [5][6] |
Note: Direct comparative IC50 values for dieckol from the same study were not available in the search results. However, it is noted that the antioxidant efficacy of phlorotannins like dieckol is related to the number of hydroxyl groups.[2] PPB possesses 15 hydroxyl groups, suggesting a high antioxidant potential.[2][3]
Experimental Protocols
Inhibition of Monocyte-Associated Vascular Dysfunction
Cell Culture and Treatment:
-
Monocytes: Human monocytic THP-1 cells were used.
-
Endothelial Cells (ECs): Human umbilical vein endothelial cells (HUVECs) or mouse endothelial cells were utilized.
-
Vascular Smooth Muscle Cells (VSMCs): Human aortic smooth muscle cells or mouse VSMCs (MOVAS) were used.
-
Induction of Dysfunction: Monocytes were often treated with palmitate conjugated to bovine serum albumin (PA-BSA) to induce an inflammatory state. The conditioned medium from these monocytes was then used to treat ECs or VSMCs to assess monocyte-associated dysfunction.
-
Compound Treatment: Cells were pre-treated with various concentrations of PPB or dieckol before or during stimulation with the inflammatory agent.
Key Assays:
-
Monocyte Migration Assay: A transwell migration assay was used to assess the ability of monocytes to migrate towards a chemoattractant.
-
Cell Viability/Death Assay: Assays such as the MTT assay or flow cytometry with apoptosis markers (e.g., Annexin V) were employed to measure endothelial cell death.
-
VSMC Proliferation and Migration Assays: Proliferation was measured using methods like the BrdU incorporation assay or cell counting. Migration was assessed using a scratch wound healing assay or a transwell migration assay.
Antioxidant Activity Assessment
Electron Spin Resonance (ESR) Spectrometry:
-
Radical Generation: Specific radicals (DPPH, alkyl, hydroxyl, superoxide) were generated using established chemical reactions.
-
Scavenging Activity Measurement: The ESR spectrometer was used to measure the signal intensity of the radicals in the presence and absence of varying concentrations of PPB. A decrease in signal intensity indicated radical scavenging activity.
-
IC50 Calculation: The concentration of the compound required to scavenge 50% of the radicals (IC50) was calculated from the dose-response curve.
Intracellular Reactive Oxygen Species (ROS) Scavenging:
-
Cell Culture: A suitable cell line was used (e.g., V79-4 lung fibroblast cells).
-
ROS Induction: Cells were treated with an oxidizing agent like hydrogen peroxide (H2O2) to induce intracellular ROS production.
-
ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), was added to the cells. This probe becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity, proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a plate reader.
Signaling Pathways and Mechanisms of Action
Both PPB and dieckol exert their effects by modulating multiple signaling pathways.
This compound (PPB) has been shown to:
-
Inhibit the CCL5/CCR5 signaling pathway, which is crucial in inflammation and VSMC proliferation.[7][8]
-
Modulate the PI3K-AKT and AMPK signaling pathways, which are involved in cell survival and metabolism.[1][2]
-
Decrease the phosphorylation of ERK and AKT in the context of monocyte-associated VSMC proliferation and migration.[1][2]
-
Reduce the expression of the receptor for advanced glycation end-products (RAGE) and its ligands, thereby mitigating inflammation and obesity.[9]
-
Downregulate the Toll-like receptor 4 (TLR4) pathway, which is involved in inflammatory responses and pyroptosis in vascular cells.[10]
Dieckol has been reported to:
-
Activate the AMP-activated protein kinase (AMPK) signaling pathway, leading to the inhibition of adipogenesis.[11]
-
Promote vasodilation through the PI3K/Akt/eNOS signaling pathway and by modulating calcium signaling.[12]
-
Inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells, inducing apoptosis.[13]
-
Regulate the nuclear factor kappa B (NF-κB), activator protein 1 (AP-1), and mitogen-activated protein kinase (MAPK) signaling pathways in response to UVB-induced skin damage.[14]
-
Suppress neuroinflammation by inhibiting the NF-κB and p38 MAPK signaling pathways in microglial cells.[15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dieckol, a phlorotannin isolated from a brown seaweed, Ecklonia cava, inhibits adipogenesis through AMP-activated protein kinase (AMPK) activation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecklonia cava Extract and Its Derivative Dieckol Promote Vasodilation by Modulating Calcium Signaling and PI3K/AKT/eNOS Pathway in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Two Potent Phlorotannins: Pyrogallol-phloroglucinol-6,6-bieckol and Phlorofucofuroeckol A
In the realm of marine natural products, phlorotannins derived from brown algae have garnered significant attention for their diverse and potent biological activities. Among these, Pyrogallol-phloroglucinol-6,6-bieckol (PPB) and Phlorofucofuroeckol A (PFFA) stand out as promising therapeutic candidates. This guide provides a comparative analysis of their performance in various biological assays, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Biochemical and Cellular Activities: A Head-to-Head Comparison
Both PPB and PFFA, isolated primarily from species of Ecklonia, exhibit a broad spectrum of activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The following tables summarize their quantitative performance in key experimental assays.
Table 1: Comparative Antioxidant Activities
| Antioxidant Assay | This compound (PPB) | Phlorofucofuroeckol A (PFFA) | Reference Compound |
| DPPH Radical Scavenging (IC50) | 0.90 µM[1] | ~10-200 µM (Dose-dependent increase)[2] | Ascorbic acid (Higher IC50 than PPB)[1] |
| Alkyl Radical Scavenging (IC50) | 2.54 µM[1] | Strong activity reported[3][4] | - |
| Hydroxyl Radical Scavenging (IC50) | 62.93 µM[1] | - | - |
| Superoxide Radical Scavenging (IC50) | 109.05 µM[1] | - | - |
| Intracellular ROS Scavenging | Effective reduction of H2O2-induced ROS[1] | Significant reduction of AAPH-induced ROS[3][4] | - |
Note: Direct comparison of IC50 values for PFFA in some assays is limited by available data which often demonstrates dose-dependent effects rather than specific IC50 values.
Table 2: Comparative Anti-inflammatory Effects
| Inflammatory Model | This compound (PPB) | Phlorofucofuroeckol A (PFFA) | Key Findings |
| LPS-stimulated Microglia | - | Attenuated production of NO, PGE2, and pro-inflammatory cytokines[5] | PFFA inhibits neuroinflammation[5] |
| Fine Dust-induced Inflammation in RAW 264.7 cells | - | Significantly reduced expression of TNF-α, IL-6, and IL-1β[6] | PFFA shows protective effects against airborne particulate-induced inflammation[6] |
| Monocyte-associated Vascular Dysfunction | Markedly reduced monocyte migration and inflammatory macrophage differentiation[7][8][9] | Showed some effect, but less potent than PPB in a comparative study[7][8] | PPB is particularly effective in mitigating vascular inflammation[7][8][9] |
Table 3: Comparative Anti-Cancer and Cytotoxic Activities
| Cancer Cell Line | This compound (PPB) | Phlorofucofuroeckol A (PFFA) | Efficacy (Concentration) |
| Human Colorectal Cancer (HCT116) | - | Attenuated cell viability by 16% | 50 µM[10] |
| Human Colorectal Cancer (SW480) | - | Attenuated cell viability by 42% | 50 µM[10] |
| Human Colorectal Cancer (HCT116) | - | Attenuated cell viability by 38% | 100 µM[10] |
| Human Colorectal Cancer (SW480) | - | Attenuated cell viability by 90% | 100 µM[10] |
Mechanisms of Action: A Look into the Signaling Pathways
Both compounds exert their effects by modulating key cellular signaling pathways.
This compound (PPB) has been shown to:
-
Inhibit the TLR4/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and adhesion molecules in vascular cells.[11][12]
-
Suppress the TGF-β/SMAD and Lox-1/PKC-α/MMP9 pathways, thereby attenuating endothelial-to-mesenchymal transition and vascular calcification.[13][14]
-
Modulate the CCL5/CCR5 pathway, which is involved in vascular smooth muscle cell proliferation and phenotype switching in hyperlipidemia.[15][16]
-
Increase the phosphorylation of PI3K-AKT and AMPK, protecting against monocyte-associated endothelial cell death.[8][9]
Phlorofucofuroeckol A (PFFA) has been demonstrated to:
-
Inhibit the NF-κB and MAPK (p38, ERK, JNK) signaling pathways to reduce the production of pro-inflammatory mediators in response to stimuli like fine dust and LPS.[5][6][17][18]
-
Downregulate the SMAD 2/3 pathway, contributing to its anti-fibrotic effects.[17][18]
-
Induce apoptosis in human colorectal cancer cells through the upregulation of Activating Transcription Factor 3 (ATF3).[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Add various concentrations of the test compound (PPB or PFFA) to the DPPH solution in a 96-well plate.[2]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[2]
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
Intracellular ROS Scavenging Assay (DCFH-DA):
-
Seed cells (e.g., Vero cells) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Add DCFH-DA to the wells and incubate.
-
Induce oxidative stress using an agent like H2O2 or AAPH.[3][4]
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., RAW 264.7, HCT116, SW480) in a 96-well plate and incubate for 24 hours.[10][19]
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).[10][19]
-
Add MTT solution to each well and incubate for a few hours to allow formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.[3][4]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% skim milk in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-ERK, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by each compound and a general experimental workflow.
Caption: Signaling pathways inhibited by this compound (PPB).
Caption: Signaling pathways modulated by Phlorofucofuroeckol A (PFFA).
Caption: General experimental workflow for evaluating PPB and PFFA.
Conclusion
Both this compound and Phlorofucofuroeckol A are highly active phlorotannins with significant therapeutic potential. PPB demonstrates particularly strong efficacy in mitigating vascular inflammation and dysfunction, making it a promising candidate for cardiovascular applications.[7][8][9][20] PFFA exhibits potent anti-inflammatory and anti-cancer properties, with a notable ability to counteract the effects of environmental stressors like fine dust.[6][10] The choice between these two compounds would depend on the specific therapeutic target and biological context. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic windows.
References
- 1. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. e-algae.org [e-algae.org]
- 4. oak.go.kr [oak.go.kr]
- 5. Phlorofucofuroeckol A suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1 Protective effect of Pyrogallol-phloroglucinol-6 , 6-2 bieckol from Ecklonia cava on monocyte-associated 3 vascular dysfunction 4 | Semantic Scholar [semanticscholar.org]
- 10. In Vitro Anticancer Activity of Phlorofucofuroeckol A via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrogallol-Phloroglucinol-6,6-Bieckolon Attenuates Vascular Smooth Muscle Cell Proliferation and Phenotype Switching in Hyperlipidemia through Modulation of Chemokine Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phlorofucofuroeckol A from Ecklonia cava ameliorates TGF-β1-induced fibrotic response of human tracheal fibroblasts via the downregulation of MAPKs and SMAD 2/3 pathways inactivated TGF-β receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oak.go.kr [oak.go.kr]
- 20. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Pyrogallol-phloroglucinol-6,6-bieckol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a phlorotannin isolated from the brown alga Ecklonia cava. The performance of PPB is evaluated against other phlorotannins derived from the same source and benchmarked against commonly used anti-inflammatory agents. Supporting experimental data and detailed protocols are provided to validate the findings.
Introduction to this compound (PPB)
This compound (PPB) is a marine-derived polyphenol that has demonstrated significant anti-inflammatory and antioxidant activities. Research indicates that PPB exerts its effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Its ability to inhibit the production of pro-inflammatory mediators makes it a compound of interest for the development of novel anti-inflammatory therapeutics.
Comparative Performance of PPB and Alternatives
The anti-inflammatory efficacy of PPB is best understood when compared to other phlorotannins from Ecklonia cava and established anti-inflammatory compounds. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Comparison of PPB with Other Phlorotannins from Ecklonia cava
| Compound | Target | Assay | Model | Key Findings |
| This compound (PPB) | Inflammatory Mediator Expression | qRT-PCR | Palmitate-induced SVEC4-10 endothelial cells | Most effective at reducing expression of E-selectin, ICAM-1, VCAM-1, and vWF compared to DK, PHB, and PFFA.[1][2] |
| Dieckol (DK) | Inflammatory Mediator Expression | qRT-PCR | Palmitate-induced SVEC4-10 endothelial cells | Showed less reduction in adhesion molecule expression compared to PPB.[1][2] |
| 2,7-phloroglucinol-6,6-bieckol (PHB) | Inflammatory Mediator Expression | qRT-PCR | Palmitate-induced SVEC4-10 endothelial cells | Demonstrated lower efficacy in reducing adhesion molecules than PPB.[1][2] |
| Phlorofucofuroeckol-A (PFFA) | Inflammatory Mediator Expression | qRT-PCR | Palmitate-induced SVEC4-10 endothelial cells | Exhibited the least reduction in adhesion molecule expression among the four phlorotannins.[1][2] |
| This compound (PPB) | Cell Proliferation and Migration | Proliferation and Trans-well migration assays | Palmitate-induced vascular smooth muscle cells (MOVAS) | Showed the most significant inhibition of proliferation and migration compared to DK, PHB, and PFFA.[1] |
| Dieckol (DK) | Cell Proliferation and Migration | Proliferation and Trans-well migration assays | Palmitate-induced vascular smooth muscle cells (MOVAS) | Less effective at inhibiting proliferation and migration than PPB.[1] |
| 2,7-phloroglucinol-6,6-bieckol (PHB) | Cell Proliferation and Migration | Proliferation and Trans-well migration assays | Palmitate-induced vascular smooth muscle cells (MOVAS) | Exhibited weaker inhibitory effects on proliferation and migration compared to PPB.[1] |
| Phlorofucofuroeckol-A (PFFA) | Cell Proliferation and Migration | Proliferation and Trans-well migration assays | Palmitate-induced vascular smooth muscle cells (MOVAS) | Showed the lowest inhibitory activity on proliferation and migration.[1] |
Table 2: Indirect Comparison of PPB with Common Anti-inflammatory Agents (Based on IC50 Values for Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC50 (µM) for NO Inhibition |
| This compound (PPB) | Data on direct NO inhibition IC50 not available in searched literature. However, it effectively reduces iNOS expression.[3] |
| Dieckol | Suppresses NO production in a dose-dependent manner.[4][5] |
| Phlorofucofuroeckol-A | Inhibits NO production.[5] |
| Curcumin | ~11.0[6] |
| Celecoxib | Inhibits downstream PGE2, with an IC50 for IL-12 inhibition of ~20-30 µM.[7] |
| Ibuprofen | ~61.15 mg/mL (concentration unit differs)[2] |
Note: The data in Table 2 is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by PPB and a general workflow for its in vitro evaluation.
Caption: PPB inhibits inflammatory pathways.
Caption: In vitro anti-inflammatory workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein/RNA extraction). After 24 hours, cells are pre-treated with various concentrations of PPB or other test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture medium from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Thermocycling Conditions (Example): 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s.
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for iNOS and COX-2
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Recommended antibody dilutions for RAW 264.7 cells are: anti-iNOS (1:500 - 1:1000) and anti-COX-2 (1:1000).[8][9]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available data suggests that this compound is a potent anti-inflammatory agent, demonstrating superior efficacy in inhibiting key inflammatory mediators and processes compared to other phlorotannins from Ecklonia cava. While direct comparative data with common NSAIDs is limited, indirect comparisons of its effects on inflammatory markers indicate it holds promise as a therapeutic candidate. The detailed protocols provided in this guide offer a framework for further investigation and validation of PPB's anti-inflammatory potential in various experimental models. Further studies directly comparing PPB with established anti-inflammatory drugs are warranted to fully elucidate its therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apjai-journal.org [apjai-journal.org]
- 7. Celecoxib inhibits interleukin-12 alphabeta and beta2 folding and secretion by a novel COX2-independent mechanism involving chaperones of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory mechanisms of compounds from Curcuma mangga rhizomes using RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Pyrogallol-phloroglucinol-6,6-bieckol: A Comparative Analysis
A comprehensive review of the antioxidant, anti-inflammatory, and vasoprotective properties of Pyrogallol-phloroglucinol-6,6-bieckol (PPB), a phlorotannin isolated from the brown algae Ecklonia cava. This guide provides a comparative analysis of its bioactivity against other natural compounds and details the experimental validation of its therapeutic potential.
This compound (PPB) is a marine-derived polyphenol that has garnered significant attention within the scientific community for its diverse biological activities. Extensive research has demonstrated its potent antioxidant, anti-inflammatory, and protective effects on the vascular system. This guide synthesizes key findings from multiple studies to offer a clear comparison of PPB's efficacy and to provide researchers with detailed experimental methodologies for future investigations.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of PPB in comparison to other relevant compounds.
Antioxidant Activity: Radical Scavenging Capacity
PPB has shown significant free radical scavenging activity in various in vitro assays.[1][2][3] Its efficacy against different radical species is detailed below, with ascorbic acid, a well-known antioxidant, as a benchmark.
| Radical Species | This compound (PPB) IC50 (µM) | Ascorbic Acid IC50 (µM) | Reference |
| DPPH | 0.90 | > 0.90 | [1][2] |
| Alkyl Radical | 2.54 | Not Reported | [1][2] |
| Hydroxyl Radical | 62.93 | Not Reported | [1][2] |
| Superoxide Radical | 109.05 | 98.45 | [4] |
IC50: The concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function.
Anti-inflammatory and Vasoprotective Effects
PPB has been shown to modulate key inflammatory pathways and protect vascular cells from dysfunction.[5][6][7][8] The tables below compare its effects with other phlorotannins isolated from Ecklonia cava: dieckol (B191000) (DK), 2,7-phloroglucinol-6,6-bieckol (PHB), and phlorofucofuroeckol-A (PFFA).
Inhibition of Monocyte Trans-migration
| Compound | Concentration | Inhibition of Monocyte Migration (%) | Reference |
| PPB | Not Specified | Significant Inhibition | [6][7][8] |
| DK | Not Specified | Less effective than PPB | [6] |
| PHB | Not Specified | Less effective than PPB | [6] |
| PFFA | Not Specified | Less effective than PPB | [6] |
Effects on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
| Compound | Effect on VSMC Proliferation | Effect on VSMC Migration | Reference |
| PPB | Significant Reduction | Significant Reduction | [6][8][9][10] |
| DK | Less effective than PPB | Less effective than PPB | [6] |
| PHB | Less effective than PPB | Less effective than PPB | [6] |
| PFFA | Less effective than PPB | Less effective than PPB | [6] |
Key Signaling Pathways Modulated by PPB
PPB exerts its biological effects by modulating several critical signaling pathways involved in inflammation and cell survival.
This diagram illustrates how PPB can reduce inflammation by downregulating the RAGE signaling pathway and promoting cell survival through the activation of the PI3K/AKT and AMPK pathways.[5][6][8]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the replication and validation of these findings.
Radical Scavenging Activity Assays
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: [1]
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of PPB are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
Electron Spin Resonance (ESR) Spectrometry: [1][2]
-
Specific radical species (alkyl, hydroxyl, superoxide) are generated using appropriate chemical reactions.
-
PPB is added to the radical-generating system.
-
The mixture is transferred to a capillary tube and placed in the ESR spectrometer.
-
The ESR signal intensity is measured to determine the extent of radical scavenging.
In Vitro Cell-Based Assays
Monocyte Trans-migration Assay: [6]
-
Endothelial cells are cultured on a porous membrane in a trans-well insert.
-
Monocytes are added to the upper chamber of the trans-well.
-
A chemoattractant is placed in the lower chamber to induce monocyte migration.
-
PPB or other test compounds are added to the system.
-
After incubation, the number of monocytes that have migrated to the lower chamber is quantified.
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assays: [9][10]
-
Proliferation Assay:
-
VSMCs are seeded in a multi-well plate.
-
The cells are treated with a mitogen to induce proliferation, in the presence or absence of PPB.
-
Cell proliferation is assessed using methods such as MTT assay or by counting the cells.
-
-
Migration (Wound Healing) Assay:
-
A confluent monolayer of VSMCs is created.
-
A "scratch" or "wound" is made in the monolayer.
-
The cells are treated with PPB.
-
The rate of wound closure is monitored and measured over time to assess cell migration.
-
In Vivo Animal Studies
Diet-Induced Obesity and Hypertension Mouse Models: [5][9][10]
-
Mice are fed a high-fat diet to induce obesity and related metabolic dysfunctions.
-
A separate cohort may be used to induce hypertension through specific diets or pharmacological agents.
-
PPB is administered orally to the treatment groups.
-
Various physiological parameters are measured, including body weight, blood pressure, and levels of lipids and inflammatory markers in the blood and tissues.
-
Histological analysis of tissues such as the aorta and adipose tissue is performed to assess cellular changes.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the screening and validation of the bioactivity of natural compounds like PPB.
References
- 1. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. [PDF] Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of antioxidant properties of a new compound, pyrogallol-phloroglucinol-6,6'-bieckol isolated from brown algae, Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Obesity and Systemic Inflammation in a Mouse Model by Reducing Expression of RAGE and RAGE Ligands [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1 Protective effect of Pyrogallol-phloroglucinol-6 , 6-2 bieckol from Ecklonia cava on monocyte-associated 3 vascular dysfunction 4 | Semantic Scholar [semanticscholar.org]
- 8. Protective Effect of this compound from Ecklonia cava on Monocyte-Associated Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrogallol-phloroglucinol-6,6-bieckol and Ginkgo Biloba Extract on Blood Circulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Pyrogallol-phloroglucinol-6,6-bieckol (PPB) and Ginkgo biloba extract (GBE) on blood circulation. The information presented herein is based on experimental data from in vivo and in vitro studies, offering an objective analysis to inform research and development in the field of cardiovascular health.
Executive Summary
Both this compound, a phlorotannin derived from the brown alga Ecklonia cava, and Ginkgo biloba extract, a well-established herbal supplement, have demonstrated beneficial effects on blood circulation.[1][2] This guide delves into a head-to-head comparison of their mechanisms of action, supported by quantitative data from relevant studies. A key study directly compared the effects of Ecklonia cava extract (ECE), containing PPB, with GBE in a diet-induced obese mouse model, confirming the positive impact of both on blood circulation.[1][3][4][5]
PPB appears to exert its effects through potent anti-inflammatory and vascular protective mechanisms, including the inhibition of adhesion molecule expression, reduction of endothelial cell death, and suppression of vascular smooth muscle cell proliferation and migration.[1][3][5] In contrast, GBE's primary mechanisms are attributed to its ability to enhance vasodilation through nitric oxide production, reduce blood viscosity, and inhibit platelet aggregation.[6]
Quantitative Data Comparison
The following tables summarize the quantitative effects of PPB and GBE on various parameters of blood circulation as reported in preclinical and clinical studies.
Table 1: In Vivo Effects on Blood Pressure and Blood Lipids
| Parameter | This compound (PPB) | Ginkgo Biloba Extract (GBE) | Source |
| Systolic Blood Pressure | Significantly decreased in diet-induced hypertensive mice. | No significant change in healthy young men; significantly decreased in spontaneously hypertensive rats. | [1][7][8][9] |
| Diastolic Blood Pressure | Significantly decreased in diet-induced hypertensive mice. | No significant change in healthy young men. | [7][9] |
| Lipoprotein Levels | Significantly reduced in diet-induced obese mice. | Data not prominently featured in circulation-focused studies. | [1][3][5] |
| Cholesterol Levels | Significantly reduced in diet-induced obese mice. | Data not prominently featured in circulation-focused studies. | [1][3][5] |
Table 2: In Vivo and Human Studies on Blood Flow
| Parameter | This compound (PPB) | Ginkgo Biloba Extract (GBE) | Source |
| Coronary Blood Flow | Data not available. | Significantly increased maximal diastolic and systolic peak velocity in healthy elderly adults and patients with coronary artery disease. | [10][11] |
| Ocular Blood Flow | Data not available. | Significantly increased end-diastolic velocity in the ophthalmic artery of healthy volunteers. | [12] |
| Skin Blood Flow | Data not available. | Modulated action, with some subjects showing increased, decreased, or unaltered flow. | |
| Walking Distance (Peripheral Artery Disease) | Data not available. | Modest but significant increase in walking distance in some meta-analyses. | [6] |
Table 3: In Vitro Effects on Vascular Cells
| Parameter | This compound (PPB) | Ginkgo Biloba Extract (GBE) | Source |
| Endothelial Cell Death | Markedly reduced. | Protective effects against oxidative stress-induced apoptosis. | [1][3][5] |
| Adhesion Molecule Expression | Markedly reduced. | Reduces expression of adhesion molecules. | [1][3][5] |
| Vascular Smooth Muscle Cell Proliferation | Significantly reduced. | Data not as prominently featured for this specific parameter. | [1][3][5] |
| Vascular Smooth Muscle Cell Migration | Significantly reduced. | Data not as prominently featured for this specific parameter. | [1][3][5] |
| Nitric Oxide (NO) Production | Enhances eNOS phosphorylation. | Increases endothelial nitric oxide production. | |
| Endothelin-1 (ET-1) Levels | Data not available. | Decreased plasma ET-1 levels in patients with coronary artery disease. | [10] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.
In Vivo Model: Diet-Induced Obesity and Hypertension in Mice
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of 4 to 16 weeks to induce obesity and hypertension. A control group is fed a normal diet.
-
Treatment: PPB (e.g., 2.5 mg/kg/day) or GBE is orally administered for a specified period, typically the last 4 weeks of the diet regimen.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.
-
Blood Collection and Analysis: At the end of the study, blood is collected to measure serum levels of lipoproteins and cholesterol.
-
Tissue Analysis: The aorta is often excised for histological analysis to assess intima-media thickness and the expression of relevant proteins.
In Vitro Model: Vascular Cell Dysfunction Assays
-
Cell Culture:
-
Endothelial Cells (ECs): Human Umbilical Vein Endothelial Cells (HUVECs) or mouse endothelial cells are commonly used.
-
Vascular Smooth Muscle Cells (VSMCs): Primary cultured or immortalized VSMCs are utilized.
-
-
Induction of Dysfunction:
-
Endothelial Cell Dysfunction: ECs are often treated with oxidized low-density lipoprotein (oxLDL) or high glucose to induce an inflammatory and apoptotic state.
-
VSMC Proliferation and Migration: VSMCs are stimulated with mitogens such as platelet-derived growth factor (PDGF) or cultured in high-glucose media.
-
-
Treatment: Cells are pre-treated with various concentrations of PPB or GBE before the addition of the stimulus.
-
Key Assays:
-
Cell Viability/Apoptosis: Assessed using MTT assay or TUNEL staining.
-
Adhesion Molecule Expression: Measured by Western blot or quantitative PCR for molecules like VCAM-1 and ICAM-1.
-
Cell Proliferation: Determined by BrdU incorporation assay or cell counting.
-
Cell Migration: Evaluated using a scratch wound healing assay or a Boyden chamber assay.
-
Protein Expression and Phosphorylation: Analyzed by Western blotting to investigate signaling pathways.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by PPB and GBE.
This compound (PPB)
PPB's mechanism of action is multifaceted, primarily targeting inflammatory and proliferative pathways in vascular cells.
Caption: PPB inhibits inflammatory signaling pathways in vascular cells.
Ginkgo biloba Extract (GBE)
GBE primarily enhances endothelial function and promotes vasodilation.
Caption: GBE promotes vasodilation and improves endothelial function.
Conclusion
Both this compound and Ginkgo biloba extract demonstrate significant potential for improving blood circulation, albeit through different primary mechanisms. PPB shows strong anti-inflammatory and vasculo-protective effects at the cellular level, making it a promising candidate for conditions characterized by vascular inflammation and damage. GBE, with its established effects on vasodilation and blood rheology, continues to be a relevant agent for improving blood flow.
This comparative guide highlights the distinct and overlapping properties of these two compounds. For researchers and drug development professionals, the choice between pursuing PPB or GBE, or potentially exploring their synergistic effects, will depend on the specific pathological context and therapeutic goals. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two promising natural compounds in the management of circulatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Effects of Ginkgo biloba extract on blood pressure and vascular endothelial response by acetylcholine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrogallol-Phloroglucinol-6 6-Bieckol on Attenuates High-Fat Diet-Induced Hypertension by Modulating Endothelial-to-Mesenchymal Transition in the Aorta of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 11. Ginkgo biloba extract improves coronary blood flow in healthy elderly adults: role of endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index: Pyrogallol-phloroglucinol-6,6-bieckol Versus Existing Obesity Treatments
For Researchers, Scientists, and Drug Development Professionals
The rising global prevalence of obesity necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative evaluation of the therapeutic index of a promising natural compound, Pyrogallol-phloroglucinol-6,6-bieckol (PPB), against established obesity treatments. PPB, a phlorotannin isolated from the edible brown algae Ecklonia cava, has demonstrated significant anti-obesity effects in preclinical studies.[1][2][3][4] This analysis is based on a comprehensive review of available preclinical and clinical data to assist researchers in evaluating its potential as a future therapeutic candidate.
Executive Summary
This compound exhibits a potentially wide therapeutic window based on preclinical data, suggesting a favorable safety profile compared to some existing obesity medications. While direct therapeutic index values are not available for PPB, the significant gap between its effective dose in animal models and the high no-observed-adverse-effect level (NOAEL) of its source extract points towards low toxicity. In contrast, currently approved obesity drugs, while effective, are associated with a range of side effects that necessitate careful patient monitoring and dose management.
Mechanism of Action: A Comparative Overview
The therapeutic approach to obesity varies significantly among different pharmacological agents. PPB's primary mechanism involves the modulation of inflammatory pathways, a key contributor to the pathophysiology of obesity.
This compound (PPB):
PPB's anti-obesity effects are largely attributed to its potent anti-inflammatory properties, specifically through the inhibition of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway in adipose tissue.[5][6][7][8][9] By downregulating RAGE expression and its ligands, PPB reduces macrophage-induced inflammation, a critical factor in the development of insulin (B600854) resistance and adipocyte dysfunction.[5][6][7][8][9]
References
- 1. Pyrogallol-Phloroglucinol-6,6'-Bieckol from Ecklonia cava Improved Blood Circulation in Diet-Induced Obese and Diet-Induced Hypertension Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Reducing Effects of this compound on High-Fat Diet-Induced Pyroptosis in Endothelial and Vascular Smooth Muscle Cells of Mice Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. RAGE signalling in obesity and diabetes: focus on the adipose tissue macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor for the Advanced Glycation End Products (RAGE) Pathway in Adipose Tissue Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IJMS | Free Full-Text | Receptor for the Advanced Glycation End Products (RAGE) Pathway in Adipose Tissue Metabolism [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor for the Advanced Glycation End Products (RAGE) Pathway in Adipose Tissue Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pyrogallol-Phloroglucinol-6,6-Bieckol: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling Pyrogallol-phloroglucinol-6,6-bieckol must adhere to stringent safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Essential Safety and Handling Information
Before beginning any procedure involving this compound, ensure all required safety measures are in place.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye protection. | [1] |
| Ventilation | Use only in a chemical fume hood or a well-ventilated area. | [1] |
| Handling | Avoid breathing dust or fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area. Keep away from light, acid chlorides, acid anhydrides, bases, and oxidizing agents. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard symbols as required by your institution and local regulations.
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, sweep up the solid material.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.[1]
-
Ventilate the spill area and wash the site after the material has been collected.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Ensure all institutional and regulatory paperwork is completed for the disposal process.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pyrogallol-Phloroglucinol-6,6'-Bieckol
Emergency Contact: In case of exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocols.
Hazard Summary
The hazards of the Pyrogallol-Phloroglucinol-6,6'-Bieckol mixture should be considered as a combination of the hazards of its components.
-
Pyrogallol: Toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2][3][4][5] It is also suspected of causing genetic defects.[2][3][4][5][6] It is a severe irritant to the eyes, skin, and respiratory system.[1][4]
-
Phloroglucinol: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8][9][10][11][12][13] It may also cause an allergic skin reaction.[9][10]
-
6,6'-Bieckol: While a specific SDS is not available, it is a phlorotannin derived from brown algae.[14] As a phenolic compound, it should be handled with care, assuming potential for skin and eye irritation.
-
Mixture: The combined substance, Pyrogallol-phloroglucinol-6,6-bieckol, is described as an antioxidant agent isolated from Ecklonia.[15] Due to the presence of Pyrogallol and Phloroglucinol, the mixture must be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, respiratory irritation, and potential long-term genetic effects.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact, as Pyrogallol is harmful upon dermal absorption and Phloroglucinol is a skin irritant.[1][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][11] | To protect against eye irritation from both Pyrogallol and Phloroglucinol.[4][8] |
| Skin and Body Protection | Laboratory coat.[4] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.[4][16] | To prevent inhalation of dusts, as Pyrogallol is harmful if inhaled and Phloroglucinol can cause respiratory irritation.[1][5][12] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[2] Wash hands thoroughly after handling.[1] Use only in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][16] Protect from light, as both Pyrogallol and Phloroglucinol are light-sensitive.[1][5][12] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][16]
Disposal Plan
All waste containing Pyrogallol-Phloroglucinol-6,6'-Bieckol must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7] Contact your institution's EHS department for specific disposal procedures. Contaminated packaging should be disposed of as unused product.[5][10]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling Pyrogallol-Phloroglucinol-6,6'-Bieckol in a laboratory setting.
-
Preparation:
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid material within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula to handle the powder. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Procedure:
-
Conduct all manipulations of the substance and its solutions within the chemical fume hood.
-
Keep containers closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used.
-
Properly label and store any remaining material.
-
Dispose of all waste (including contaminated gloves and wipes) in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Visualization of Safety Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. uprm.edu [uprm.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. Phloroglucinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. duchefa-biochemie.com [duchefa-biochemie.com]
- 14. 6,6'-Bieckol - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
